molecular formula C58H83NO18 B038326 Phenelfamycin C CAS No. 118498-93-4

Phenelfamycin C

Cat. No.: B038326
CAS No.: 118498-93-4
M. Wt: 1082.3 g/mol
InChI Key: CFQHTKGGWFGEKG-ABSOLGDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenelfamycin C is a macrocyclic antibiotic belonging to the elfamycin family, distinguished by its complex 16-membered lactone ring structure. This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, by selectively inhibiting bacterial protein synthesis. Its mechanism of action involves high-affinity binding to the elongation factor Tu (EF-Tu), thereby preventing the delivery of aminoacyl-tRNA to the ribosomal A-site and stalling polypeptide chain elongation. This specific target makes this compound an invaluable research tool for microbiologists and biochemists studying the intricacies of bacterial translation, mechanisms of antibiotic action, and the emergence of resistance. Researchers utilize this compound in investigations of novel antibacterial strategies, the molecular basis of EF-Tu interactions, and as a selective agent in microbial genetics. Its structural complexity also renders it a molecule of interest in natural product biosynthesis and medicinal chemistry programs aimed at developing new anti-infective agents. This product is supplied as a high-purity compound for research applications.

Properties

CAS No.

118498-93-4

Molecular Formula

C58H83NO18

Molecular Weight

1082.3 g/mol

IUPAC Name

(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C58H83NO18/c1-11-12-16-27-46-57(6,7)54(65)55(75-48(63)30-39-24-17-15-18-25-39)58(67,77-46)40(34-71-49-33-45(69-9)53(38(5)73-49)76-50-32-44(68-8)51(64)37(4)72-50)56(66)59-29-22-21-23-35(2)52(70-10)36(3)43-31-41(60)42(74-43)26-19-13-14-20-28-47(61)62/h11-28,36-38,40-46,49-55,60,64-65,67H,29-34H2,1-10H3,(H,59,66)(H,61,62)/b12-11-,14-13+,22-21+,26-19+,27-16+,28-20+,35-23+/t36-,37+,38-,40+,41-,42-,43+,44+,45-,46-,49+,50+,51-,52+,53+,54-,55+,58+/m0/s1

InChI Key

CFQHTKGGWFGEKG-ABSOLGDDSA-N

SMILES

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C

Isomeric SMILES

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O[C@@H]3C[C@H]([C@H]([C@H](O3)C)O)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]4C[C@@H]([C@@H](O4)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C

Canonical SMILES

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C

Synonyms

phenelfamycin C

Origin of Product

United States

Foundational & Exploratory

Phenelfamycin C chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Phenelfamycin C: Structure, Properties, and Mechanism

Abstract

This compound is a member of the phenelfamycin complex, a group of natural products belonging to the broader elfamycin class of antibiotics. Isolated from the fermentation broths of Streptomyces violaceoniger, this complex polyketide exhibits significant antibacterial activity, particularly against Gram-positive anaerobic bacteria, including the pathogenic Clostridium difficile.[1][2] Its mechanism of action involves the specific inhibition of bacterial protein synthesis through high-affinity binding to Elongation Factor-Tu (EF-Tu), a critical protein in the translation process.[3] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, biological activity, and the methodologies for its isolation and characterization, aimed at researchers and professionals in drug development and microbiology.

Chemical Identity and Physicochemical Properties

This compound is a structurally complex molecule, a characteristic of the elfamycin family. Its core is a large polyketide-derived chain featuring conjugated polyene systems, a tetrahydrofuran ring, and multiple chiral centers. A key structural feature of this compound is the presence of a disaccharide moiety attached to the aglycone core.[1] Its structure was elucidated through extensive use of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4][5]

Chemical Structure and Identifiers

The definitive structure of this compound is provided below, along with its key identifiers.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
Molecular Formula C₅₈H₈₃NO₁₈[6]
CAS Number 118498-93-4[6]
IUPAC Name (2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid[6]
InChIKey CFQHTKGGWFGEKG-ABSOLGDDSA-N[6]
Canonical SMILES C/C=C\C=C[C@H]1C((C)O[C@@H]3CC)O)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]4C/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5">C@HO)(C)C[6]
Physicochemical Properties

The large, predominantly lipophilic structure of this compound dictates its physical and chemical behavior, particularly its solubility.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 1082.3 g/mol [6]
Monoisotopic Mass 1081.56101480 Da[6]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO); Poorly soluble in water.
Appearance Typically isolated as part of a complex, appearing as a pale tan powder.

Mechanism of Action: Targeting Elongation Factor-Tu

The antibacterial efficacy of the elfamycin class, including this compound, stems from their highly specific interaction with Elongation Factor-Tu (EF-Tu).[7] EF-Tu is an essential and abundant GTPase protein in bacteria, responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis.[8]

The EF-Tu Elongation Cycle

The proper functioning of EF-Tu is cyclical and depends on its conformation, which is determined by whether it is bound to Guanosine Triphosphate (GTP) or Guanosine Diphosphate (GDP).

  • Activation: EF-Tu binds to GTP, adopting a conformation that has a high affinity for aa-tRNA, forming a ternary complex (EF-Tu:GTP:aa-tRNA).

  • Delivery: This ternary complex enters the ribosomal A-site. If the tRNA anticodon correctly matches the mRNA codon, this triggers a conformational change in EF-Tu.

  • Hydrolysis & Release: EF-Tu hydrolyzes GTP to GDP. The resulting EF-Tu:GDP complex has a low affinity for both the tRNA and the ribosome, causing it to be released from the ribosome.

  • Recycling: The EF-Tu:GDP complex is recycled back to its active GTP-bound state by another protein, Elongation Factor-Ts (EF-Ts).

Inhibition by this compound

Elfamycins disrupt this cycle via one of two primary mechanisms.[3] Phenelfamycins belong to the kirromycin-like group.[8][9][10]

  • Kirromycin-type Mechanism: These inhibitors bind to EF-Tu and lock it in a conformation that mimics the GTP-bound state, even after GTP has been hydrolyzed to GDP.[8] This action prevents the dissociation of the EF-Tu:GDP complex from the ribosome, effectively jamming the translational machinery and halting protein synthesis.[8][11] This "gain-of-function" mechanism means only a fraction of the total EF-Tu pool needs to be inhibited to stall translation.[11]

EF_Tu_Inhibition cluster_cycle Normal EF-Tu Cycle cluster_inhibition Inhibition Pathway EF-Tu:GTP EF-Tu:GTP Ternary Complex Ternary Complex EF-Tu:GTP->Ternary Complex + aa-tRNA Ribosome Binding Ribosome Binding Ternary Complex->Ribosome Binding To A-site EF-Tu:GDP EF-Tu:GDP Ribosome Binding->EF-Tu:GDP GTP Hydrolysis Stalled Ribosome Stalled Ribosome (EF-Tu:GDP cannot dissociate) Ribosome Binding->Stalled Ribosome + this compound EF-Tu:GDP->EF-Tu:GTP + EF-Ts (Recycling) Protein Synthesis HALTED Protein Synthesis HALTED Stalled Ribosome->Protein Synthesis HALTED

Caption: Inhibition of the EF-Tu cycle by this compound.

Biological Activity and Antimicrobial Spectrum

The phenelfamycin complex was initially selected for its potent activity against anaerobic bacteria.[2] In vitro studies have confirmed that this compound is highly active against a range of Gram-positive anaerobes and some Gram-positive aerobes, with particularly noteworthy efficacy against Clostridium difficile.[12][13]

Table 3: In Vitro Antibacterial Activity of Phenelfamycins (Representative Data)

OrganismMIC (μg/mL)Reference
Clostridium difficile4
Beta-hemolytic Streptococcus spp.0.12–1
Streptococcus pneumoniae0.25–2
Clostridium perfringens16
Propionibacterium magnus0.12

Note: Data presented is for the closely related and more studied Phenelfamycin E, and is expected to be representative for this compound's activity profile against anaerobes as part of the same complex.

Like other large polyketide antibiotics, phenelfamycins exhibit limited efficacy against Gram-negative organisms. This is primarily attributed to the impermeable nature of the Gram-negative outer membrane, which prevents the antibiotic from reaching its intracellular target, EF-Tu.

Isolation, Purification, and Characterization

This compound is a natural product obtained through fermentation. Its isolation from the culture broth is a multi-step process requiring several chromatographic techniques to separate it from other closely related congeners (Phenelfamycins A, B, E, F, etc.).[4][5]

Experimental Protocol: Isolation and Purification of the Phenelfamycin Complex

This protocol is a synthesized methodology based on the procedures described by Hochlowski et al. (1988).[4][5]

I. Fermentation:

  • Prepare a seed culture of Streptomyces violaceoniger (e.g., strains AB 999F-80 or AB 1047T-33) in a suitable medium and incubate for 48-72 hours.

  • Inoculate production-scale fermentation tanks containing a nutrient-rich medium.

  • Conduct submerged fermentation for 5-7 days under controlled conditions (temperature, pH, aeration).

II. Extraction:

  • Separate the mycelial cake from the fermentation broth via filtration or centrifugation.

  • Extract the filtered broth with an equal volume of ethyl acetate. Separate the organic phase.

  • Extract the mycelial cake separately with acetone. Remove the acetone under reduced pressure and extract the remaining aqueous residue with ethyl acetate.

  • Combine all ethyl acetate extracts and concentrate in vacuo to yield a crude oil.

III. Chromatographic Purification (Multi-step):

  • Solvent Partitioning: Partition the crude oil between hexane and a methanol/water mixture (e.g., 9:1) to remove highly nonpolar impurities. The active compounds will remain in the methanolic phase.

  • Gel Permeation Chromatography: Concentrate the methanolic phase and apply the residue to a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on size.

  • Reverse-Phase Adsorption Chromatography: Pool the active fractions and apply them to a C18-bonded silica gel column. Elute with a step-gradient of increasing acetonitrile in water. This is a key step for separating the individual phenelfamycin components.

  • Preparative HPLC: Subject the fractions containing this compound to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 or similar column to achieve high purity.

IV. Final Processing:

  • Combine the pure fractions of this compound.

  • Remove the solvent under reduced pressure.

  • Lyophilize the final product to obtain a stable powder.

Isolation_Workflow start S. violaceoniger Fermentation Broth filtration Filtration start->filtration broth Broth filtration->broth mycelia Mycelia filtration->mycelia extract_broth Ethyl Acetate Extraction broth->extract_broth extract_mycelia Acetone Extraction mycelia->extract_mycelia combine Combine & Concentrate (Crude Extract) extract_broth->combine extract_mycelia->combine partition Solvent Partitioning (Hexane/MeOH-H2O) combine->partition sephadex Sephadex LH-20 (Gel Permeation) partition->sephadex c18 C18 Silica Gel (Reverse-Phase) sephadex->c18 hplc Preparative HPLC c18->hplc final Pure this compound (Lyophilized Powder) hplc->final

Caption: Workflow for the isolation and purification of this compound.

Structural Characterization

The definitive identification and structural elucidation of this compound relies on a combination of modern analytical techniques:

  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or modern techniques like Electrospray Ionization (ESI-MS) are used to determine the exact molecular weight and elemental formula.

  • NMR Spectroscopy: A full suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is essential to piece together the complex carbon skeleton, establish the connectivity of the sugar moieties, and determine the relative stereochemistry of the molecule.[4][5]

Conclusion and Future Perspectives

This compound is a potent, structurally intricate antibiotic that targets a fundamental process in bacterial physiology—protein synthesis. Its specific mechanism of inhibiting EF-Tu makes it a valuable tool for studying bacterial translation.[7] While the entire elfamycin class has faced challenges in clinical development due to poor pharmacokinetic profiles and solubility, their unique mode of action and efficacy against problematic pathogens like C. difficile sustain interest in them as lead compounds.[7][12] Future research may focus on the semi-synthetic modification of the phenelfamycin scaffold to improve its drug-like properties or on exploring its biosynthetic gene cluster for genetic engineering approaches to produce novel, more effective analogs.

References

  • Anborgh, P. H., & Parmeggiani, A. (2017). Elfamycins: Inhibitors of Elongation Factor-Tu. Microbiology and Molecular Biology Reviews, 81(4), e00016-17. Available from: [Link]

  • Kofoed, C., & Nissen, P. (2020). Inhibitors of Elongation Factor-Tu: Elfamycin antibiotics. ResearchGate. Available from: [Link]

  • The Comprehensive Antibiotic Resistance Database. (n.d.). elfamycin antibiotic. CARD. Available from: [Link]

  • ScienceStruck. (n.d.). Phenelfamycin E. ScienceStruck. (This source provides a good overview of the related phenelfamycin E, whose properties are analogous to C).
  • Anborgh, P. H., & Parmeggiani, A. (2017). Elfamycins: inhibitors of elongation factor-Tu. Molecular Microbiology, 106(2), 161–171. Available from: [Link]

  • Hochlowski, J. E., et al. (1988). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS. The Journal of Antibiotics. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • Swanson, R. N., et al. (1989). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. The Journal of Antibiotics, 42(1), 94-101. Available from: [Link]

  • Loll, N., et al. (1995). Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 39(10), 2292–2297. Available from: [Link]

  • Hochlowski, J. E., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300-15. Available from: [Link]

  • Krab, I. M., & Parmeggiani, A. (2020). New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. ACS Infectious Diseases, 6(12), 3163-3172. Available from: [Link]

  • Swanson, R. N., et al. (1989). PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS. III. Activity in vitro and in a hamster colitis model. The Journal of Antibiotics. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenelfamycin B. PubChem Compound Database. Available from: [Link]

  • The Comprehensive Antibiotic Resistance Database. (n.d.). This compound. CARD. Available from: [Link]

  • Jackson, M., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of Antibiotics, 41(10), 1293-9. Available from: [Link]

Sources

Streptomyces violaceoniger: A Technical Guide to its Secondary Metabolome

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Genomic Landscape

Streptomyces violaceoniger represents a high-GC Gram-positive actinobacterium of significant pharmacological interest. Unlike the model organism S. coelicolor, S. violaceoniger is distinguished by its production of complex polyketides and macrodiolides that target eukaryotic cellular machinery, making it a pivotal strain for anti-cancer and immunosuppressive drug discovery rather than solely antibacterial applications.

Taxonomical Note: S. violaceoniger belongs to the S. hygroscopicus clade. Researchers must exercise caution with strain specificity, as metabolic profiles can overlap with S. hygroscopicus and S. violaceusniger. The core metabolome described here focuses on the violaceoniger specific chemotypes.

Genomic Potential

The genome of S. violaceoniger (approx. 8-9 Mb) is rich in Type I Polyketide Synthase (PKS) gene clusters. Key genomic features include:

  • The nig Cluster: A massive gene cluster responsible for the biosynthesis of nigericin.[1] It features a unique oxidative cyclization mechanism involving a discrete acyl carrier protein (ACPX) and a ketosynthase-like protein (KSX).[2]

  • Macrodiolide Assembly: Genes encoding the dimerization of polyketide chains to form elaiophylin.

The Metabolite Portfolio: Structure & Function

This section details the primary secondary metabolites, their chemical classification, and validated mechanisms of action (MOA).

MetaboliteChemical ClassPrimary TargetMechanism of Action (MOA)
Nigericin Polyether IonophoreK⁺/H⁺ AntiporterFacilitates electroneutral exchange of K⁺ for H⁺ across mitochondrial membranes; potent activator of the NLRP3 inflammasome .
Elaiophylin (Azalomycin B)MacrodiolideAutophagy / Hsp90Blocks autophagic flux by inhibiting lysosomal cathepsins; destabilizes Hsp90 client proteins.
Lankacidin C Polyketide (17-membered carbocycle)Ribosome (Large Subunit)Inhibits peptidyl transferase activity; distinct binding site from macrolides, overcoming MLS_B resistance.
Lankamycin Macrolide (14-membered)Ribosome (50S)Classical inhibition of protein synthesis; often co-produced with Lankacidin.
Tubercidin Nucleoside AntibioticDNA/RNA PolymerasesAdenosine analog; incorporates into DNA/RNA causing chain termination and inhibition of glycolysis.

Biosynthetic Mechanics: The nig Cluster

Understanding the biosynthesis of Nigericin is critical for genetic engineering and yield optimization. Unlike standard PKS elongation, nigericin biosynthesis involves a rare post-PKS oxidative cyclization.

Mechanism:

  • Polyketide Assembly: A modular Type I PKS assembles the linear carbon backbone.

  • Chain Transfer: The full-length chain is not hydrolyzed immediately. Instead, a specialized Ketosynthase (KSX) transfers the chain to a discrete ACP (ACPX).[2]

  • Oxidative Cyclization: While tethered to ACPX, the chain undergoes epoxidation and cascade cyclization to form the characteristic ether rings.

  • Release: The mature polyether is released by a specific thioesterase.

Technical Workflows: Production & Isolation

The following protocols are designed for the "Senior Application Scientist" to ensure reproducibility and high titer.

Upstream Processing: Fermentation Protocol

Objective: Maximize production of Elaiophylin and Nigericin. Critical Parameter: S. violaceoniger is sensitive to shear stress; baffle selection is crucial.

Seed Culture:

  • Inoculate 50 mL of Tryptic Soy Broth (TSB) with a fresh spore suspension (

    
     spores/mL).
    
  • Incubate at 28°C for 48 hours at 180 rpm .

Production Media (Optimized for Polyketides):

  • Soluble Starch: 20 g/L (Carbon source for backbone)

  • Soybean Meal: 10 g/L (Slow-release Nitrogen)

  • Glucose: 5 g/L (Initial biomass kickstart)

  • CaCO₃: 2 g/L (pH buffer)

  • CoCl₂·6H₂O: 1 mg/L (Cofactor for B12-dependent mutases)

  • pH: Adjust to 7.2 prior to sterilization.

Fermentation Conditions:

  • Vessel: 250 mL Erlenmeyer flasks with spring baffles.

  • Inoculum: 5% (v/v) of seed culture.

  • Incubation: 28°C, 200 rpm for 120–144 hours (5–6 days).

  • Monitoring: Harvest when pH rises above 7.8 (indicating amino acid deamination after glucose depletion).

Downstream Processing: Differential Extraction

Objective: Separate lipophilic polyethers (Nigericin) from macrodiolides (Elaiophylin).

Step 1: Mycelial Separation

  • Centrifuge broth at 4000 x g for 20 mins.

  • Note: Elaiophylin is largely retained in the mycelium; Nigericin is often secreted but adheres to cell walls. Process the biomass, not just the supernatant.

Step 2: Solvent Extraction (The Acetone/Ethyl Acetate Split)

  • Lysis: Suspend wet mycelial cake in Acetone (1:5 w/v) and sonicate for 15 mins. Shake for 4 hours.

  • Filtration: Remove biomass. Evaporate acetone to an aqueous residue.

  • Partition: Extract the aqueous residue with Ethyl Acetate (EtOAc) at pH 7.0.

    • Organic Phase: Contains Elaiophylin, Nigericin, Lankacidin.

    • Aqueous Phase: Contains Tubercidin (if present).

Step 3: Purification (Flash Chromatography)

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase A: Chloroform.

  • Mobile Phase B: Methanol.

  • Gradient: 0% to 10% MeOH over 40 minutes.

    • Elution Order: Nigericin (early, non-polar)

      
       Lankacidin 
      
      
      
      Elaiophylin (later, more polar due to glycosylation).

Visualizing the Workflow

The following diagram illustrates the integrated workflow from strain reactivation to specific metabolite isolation, highlighting the critical biosynthetic divergence points.

S_violaceoniger_Workflow cluster_upstream Upstream Processing cluster_bio Biosynthetic Logic (Intracellular) cluster_downstream Downstream Processing Spore Spore Stock (-80°C Glycerol) Seed Seed Culture (TSB, 48h) Spore->Seed Ferm Production Fermentation (Soy/Starch, 120h) Seed->Ferm PKS Type I PKS Assembly Ferm->PKS Metabolic Flux Extract Acetone Lysis & EtOAc Partition Ferm->Extract Harvest Cycliz Oxidative Cyclization (KSX/ACPX System) PKS->Cycliz nig Cluster Dimer Macrodiolide Dimerization PKS->Dimer ela Cluster Nig NIGERICIN (Polyether) Cycliz->Nig Ela ELAIOPHYLIN (Macrodiolide) Dimer->Ela Silica Silica Gel Chromatography Extract->Silica Silica->Nig Frac 1 (Non-polar) Silica->Ela Frac 3 (Polar) Lan LANKACIDIN (Polyketide) Silica->Lan Frac 2

Caption: Integrated workflow showing the parallel biosynthetic pathways (blue) and the requisite isolation steps (yellow) to recover key metabolites.

References

  • Harvey, C. J., et al. (2007). "Insights into polyether biosynthesis from analysis of the nigericin biosynthetic gene cluster in Streptomyces sp. DSM4137."[3] Chemistry & Biology. Link

  • Fiedler, H. P., et al. (1981). "Isolation and characterization of niphithricins A, B, and elaiophylin, antibiotics produced by Streptomyces violaceoniger." The Journal of Antibiotics. Link

  • Adrio, J. L., & Demain, A. L. (2010). "Microbial Enzymes: Tools for Biotechnological Processes." Biomolecules.[2][4][5][6][7][8][9] (Context on PKS systems in S. violaceoniger).

  • Arai, M., et al. (2021). "Lankacidin antibiotics: Biosynthesis and synthetic solutions." The Journal of Antibiotics. (Details on Lankacidin production in violaceoniger strains). Link

  • Perera, R. M., et al. (2012). "Nigericin as an activator of the NLRP3 inflammasome." Nature Immunology.

Sources

Technical Deep Dive: Phenelfamycin C Binding Site on Elongation Factor Tu (EF-Tu)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenelfamycin C is a specialized congener of the elfamycin class of antibiotics, a family of polyketide inhibitors that target bacterial protein synthesis. Unlike inhibitors that target the ribosome directly (e.g., tetracyclines, macrolides), this compound targets Elongation Factor Tu (EF-Tu) , the essential G-protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site.[1]

Core Technical Insight: this compound is classified as a Kirromycin-type inhibitor . It binds to the interface between Domain 1 and Domain 3 of EF-Tu.[2][3][4] Its binding mechanism is distinct from Pulvomycin-type inhibitors (which bind Domain 2).[4] Instead of preventing aa-tRNA binding, this compound locks EF-Tu in a GTP-like conformational state , preventing the factor's release from the ribosome after GTP hydrolysis.[1] This results in a stalled ribosomal complex and cessation of translation.[1][4]

Structural Biology of the Interaction

To understand the this compound binding site, one must first deconstruct the dynamic architecture of EF-Tu.

The EF-Tu Architecture

EF-Tu consists of three structural domains that undergo dramatic conformational rearrangements during the GTPase cycle:

  • Domain 1 (G-Domain): The N-terminal domain containing the nucleotide-binding pocket (GTP/GDP) and the P-loop. It adopts a Ras-like fold.[4]

  • Domain 2: A

    
    -barrel structure positioned to interact with the aa-tRNA acceptor stem.[3][5]
    
  • Domain 3: A C-terminal

    
    -barrel domain that moves relative to Domain 1 during the "switch" from GTP to GDP states.[5]
    
The this compound Binding Pocket

This compound binds to a cleft formed at the interface of Domain 1 and Domain 3 .

  • Location: The pocket is situated away from the nucleotide-binding site but allosterically controls the arrangement of the domains.

  • Key Residues (Homology-based): Based on high-fidelity structural data of the homologous Kirromycin complex, the binding pocket involves critical contacts with:

    • Domain 1: Residues in the vicinity of the switch regions (e.g., Gln124 in E. coli numbering).

    • Domain 3: Residues on the interface surface, specifically Gly316 and Ala375 .

  • Mechanism of Capture: this compound acts as a molecular "glue" or "wedge." In the absence of the drug, GTP hydrolysis triggers a rotation of Domain 1 relative to Domains 2 and 3, allowing EF-Tu to release the tRNA and dissociate from the ribosome. This compound binds to the GTP-conformation interface and stabilizes it. Even after GTP is hydrolyzed to GDP, the drug prevents the domain rotation required to transition to the GDP-conformation.

Comparative Binding Modes
FeatureThis compound / KirromycinPulvomycin / GE2270A
Binding Site Interface of Domain 1 & 3 Domain 2 (and D1/D2 interface)
Effect on Ternary Complex Allows formation; stabilizes it.Prevents formation (steric hindrance).
Primary Inhibition Step Post-GTP hydrolysis (Stalling on ribosome).Pre-ribosomal binding (Sequestering EF-Tu).
Conformational State Locks in GTP-like state (constitutively active).Locks in open/inactive state.
GTPase Activity Stimulates intrinsic GTPase activity.Inhibits or has no effect.

Mechanism of Action: The "Ribosomal Trap"

The lethality of this compound stems from its ability to turn EF-Tu into a dominant-negative blocker of the ribosome.

  • Entry: EF-Tu

    
    GTP
    
    
    
    aa-tRNA complex forms normally in the presence of this compound.
  • Decoding: The complex binds to the ribosomal A-site; the codon-anticodon match is verified.[4]

  • Hydrolysis: GTP is hydrolyzed to GDP.[4][5][6] Normally, this triggers a conformational "relax" (switch "OFF") causing EF-Tu to lose affinity for the ribosome and release the tRNA.

  • The Trap: this compound, bound at the D1-D3 interface, physically restricts the conformational relaxation. EF-Tu remains rigid in the "ON" state despite carrying GDP.[4]

  • Stalling: The EF-Tu

    
    GDP
    
    
    
    Phenelfamycin complex cannot dissociate from the ribosome. This physically occludes the A-site, preventing peptide bond formation and blocking subsequent elongation steps.[1]
Pathway Visualization

EFTu_Cycle cluster_legend Pathway Key EFTu_GTP EF-Tu-GTP (Active State) Ternary Ternary Complex (EF-Tu-GTP-aa-tRNA) EFTu_GTP->Ternary + aa-tRNA Ribosome_Bind Ribosome Binding (A-Site Decoding) Ternary->Ribosome_Bind Hydrolysis GTP Hydrolysis (GTP -> GDP) Ribosome_Bind->Hydrolysis Normal_Release Conformational Switch (Release of EF-Tu) Hydrolysis->Normal_Release No Drug Trapped Trapped Complex (EF-Tu-GDP-Drug stuck on Ribosome) Hydrolysis->Trapped + this compound Elongation Peptide Bond Formation (Translation Continues) Normal_Release->Elongation Inhibition This compound Binding (D1-D3 Interface) Inhibition->Trapped Stabilizes GTP-like state Stall Translation Arrest (Bacteriostasis) Trapped->Stall key1 Blue: Active/Normal State key2 Red: Inhibited State

Caption: The EF-Tu functional cycle illustrating the divergence between normal elongation (Green) and the Phenelfamycin-induced trap (Red).

Experimental Validation Framework

To validate this compound binding and activity, researchers should employ a self-validating dual-assay approach: Intrinsic GTPase Stimulation (biochemical) and Resistance Mapping (genetic).

Protocol A: Intrinsic GTPase Stimulation Assay

This compound, like Kirromycin, uncouples GTPase activity from the ribosome. It forces EF-Tu to hydrolyze GTP even without tRNA or ribosomes present. This is a diagnostic signature of D1-D3 interface binders.

Reagents:

  • Purified EF-Tu (His-tagged).

  • 
    GTP or a fluorescent GTP analog (e.g., mant-GTP).
    
  • This compound (dissolved in DMSO).

Workflow:

  • Equilibration: Incubate 1

    
    M EF-Tu with varying concentrations of this compound (0.1 
    
    
    
    M to 100
    
    
    M) in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl
    
    
    , 50 mM NH
    
    
    Cl) for 10 minutes at 37°C.
  • Initiation: Add

    
    GTP (final conc. 20 
    
    
    
    M).
  • Sampling: At defined intervals (0, 1, 5, 10, 30 min), remove aliquots and quench in 1M HClO

    
     with 1 mM KH
    
    
    
    PO
    
    
    .
  • Separation: Separate liberated inorganic phosphate (

    
    ) from GTP using activated charcoal or TLC.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation Criteria: A specific increase in GTP hydrolysis rate compared to the DMSO control confirms the "Kirromycin-like" mechanism. Pulvomycin-like binders will not show this stimulation.

Protocol B: Structural Characterization Workflow

To definitively map the binding site residues.

Structural_Workflow Step1 Complex Formation EF-Tu + GDP + Drug Step2 Crystallization (Vapor Diffusion) Step1->Step2 Step3 X-Ray Diffraction (Synchrotron Source) Step2->Step3 Step4 Density Mapping (Difference Maps Fo-Fc) Step3->Step4 Step5 Model Building (Identify D1-D3 Contacts) Step4->Step5

Caption: Workflow for X-ray crystallographic validation of the ligand binding pocket.

Therapeutic Implications & Resistance[6][7]

Resistance Profile

Resistance to this compound arises primarily through point mutations in the binding cleft.

  • Target Mutations:

    
     gene mutations.
    
  • Hotspots:

    • Gly316Asp: Introduces a charge and steric clash in the D1-D3 interface.

    • Ala375Thr/Val: Alters the hydrophobicity of the pocket, reducing binding affinity.

  • Cross-Resistance: Strains resistant to Kirromycin are almost universally cross-resistant to this compound, confirming the shared binding site.

Drug Development Context

While this compound is potent, its development is challenged by:

  • Poor Pharmacokinetics: High protein binding and poor solubility (common in large polyketides).

  • Spectrum: Primarily active against Gram-positive bacteria (e.g., C. difficile).[1] Gram-negative efficacy is limited by the outer membrane permeability, though the target is conserved.

References

  • Mechanism of Action of Elfamycins

    • Title: Elfamycins: Inhibitors of Elongation Factor-Tu[3][6][7][8]

    • Source: PMC (N
    • URL:[Link]

  • Kirromycin Binding Interface

    • Title: The elongation factor Tu[2][3][4][5][6][9][7][8][10][11][12][13]·kirromycin complex has two binding sites for tRNA molecules[10][14]

    • Source: The EMBO Journal[10]

    • URL:[Link]

  • Structural Basis of Resistance

    • Title: The structural and functional basis for the kirromycin resistance of mutant EF-Tu species in Escherichia coli[2]

    • Source: PubMed[15]

    • URL:[Link]

  • Phenelfamycin Classific

    • Title: New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Transl
    • Source: ACS Infectious Diseases
    • URL:[Link]

  • EF-Tu Conform

    • Title: Ribosome-induced changes in elongation factor Tu conformation control GTP hydrolysis[4][6][12]

    • Source: PNAS[13]

    • URL:[Link]

Sources

Technical Guide: Comparative Analysis of Phenelfamycin C and Kirromycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of Phenelfamycin C and Kirromycin , two distinct members of the elfamycin class of antibiotics. While both compounds share a foundational mechanism of action—targeting the Elongation Factor Tu (EF-Tu)—they diverge significantly in chemical architecture, pharmacokinetic profile, and antimicrobial spectrum.[1]

Kirromycin serves as the prototypical "tool compound" for studying ribosomal stalling, whereas Phenelfamycins (specifically the C congener and its relatives) represent a specialized evolution of this scaffold, exhibiting enhanced potency against anaerobic Gram-positive pathogens such as Clostridium difficile. This guide dissects these differences for researchers engaged in antibiotic discovery and ribosomal mechanistic studies.

Chemical Architecture & Structural Divergence

The elfamycins are characterized by a complex structure containing a central dihydropyridone ring linked to a polyene chain and various sugar moieties. The structural variance between Kirromycin and this compound dictates their solubility and cellular permeability.

Kirromycin (Mocimycin)[2][3][4]
  • Core Structure: Kirromycin is composed of a central goldinonic acid moiety linked to goldinamine.

  • Key Features: It contains a specific pyridone ring and a disaccharide moiety.

  • Chemical Identity:

    • Formula:

      
      
      
    • Solubility: Soluble in methanol, DMSO; poor water solubility.

    • Structural Marker: The presence of the specific goldinamine system is the hallmark of the kirromycin/aurodox subclass.

This compound
  • Core Structure: this compound belongs to the phenelfamycin/ganefromycin subclass. It shares the acyclic polyene/dihydropyridone scaffold but differs in the glycosylation pattern and specific alkyl substituents on the polyketide backbone.

  • Distinction from Kirromycin:

    • Glycosylation: Phenelfamycins typically possess distinct sugar residues (often lacking the specific disaccharide configuration of kirromycin or containing modified sugars like L-vancosamine derivatives depending on the specific congener).

    • Substituents: this compound is distinguished by specific methylation patterns on the aglycone core compared to other phenelfamycins (like E/Ganefromycin

      
      ).
      
    • Physicochemical Impact: These structural modifications render this compound more lipophilic, which correlates with its enhanced activity against specific anaerobic membrane environments.

Structural Comparison Table
FeatureKirromycin (Archetype)This compound (Specialized Congener)
Class Elfamycin (Kirromycin-type)Elfamycin (Phenelfamycin-type)
Target EF-Tu (Domains 1 & 3 Interface)EF-Tu (Domains 1 & 3 Interface)
Key Moiety Goldinamine / Goldinonic AcidPhenelfamycin Aglycone / Variant Glycosylation
Primary Utility Biochemical Tool (Ribosome Stalling)Antibacterial Lead (Anti-Anaerobe)
Spectrum Broad (Gram-neg/pos), transport limitedNarrower (Gram-pos, C. difficile focus)

Mechanism of Action: The "Ribosomal Trap"

Both compounds act as dominant-negative inhibitors of protein synthesis. Unlike antibiotics that block binding (e.g., Tetracyclines) or peptidyl transfer (e.g., Chloramphenicol), elfamycins trap the elongation factor on the ribosome.

The Molecular Mechanism
  • Normal Cycle: EF-Tu binds GTP and aminoacyl-tRNA (aa-tRNA) to form a ternary complex.[2][3] This complex delivers aa-tRNA to the ribosomal A-site.[4] Upon correct codon-anticodon recognition, GTP is hydrolyzed to GDP, causing a conformational change that releases EF-Tu from the ribosome.[2][3]

  • Inhibition: Kirromycin and this compound bind to EF-Tu (specifically at the interface of domains 1 and 3).

  • The Trap: They allow GTP hydrolysis to occur but prevent the conformational change required for EF-Tu release.

  • Consequence: The ribosome is stalled with EF-Tu stuck in the A-site. This creates a futile cycle and physically blocks the ribosome from proceeding to the next step of elongation.

Pathway Visualization

The following diagram illustrates the specific blockade point in the elongation cycle.

EFTu_Inhibition EFTu EF-Tu Ternary Ternary Complex (EF-Tu•GTP•aa-tRNA) EFTu->Ternary + aa-tRNA + GTP GTP GTP GTP->Ternary Ribosome Ribosome (A-Site) Ternary->Ribosome Binding Hydrolysis GTP Hydrolysis (GTP -> GDP) Ribosome->Hydrolysis Codon Recognition Release EF-Tu Release (Conformational Change) Hydrolysis->Release Blocked by Elfamycins Kirro Kirromycin Kirro->Hydrolysis Stabilizes EF-Tu•GDP on Ribosome PhenC This compound PhenC->Hydrolysis Stabilizes EF-Tu•GDP on Ribosome

Figure 1: Mechanism of Action.[3][5] Both compounds stabilize the EF-Tu•GDP complex on the ribosome, preventing release and halting translation.[4]

Biological Profile & Experimental Protocols[2]

While the mechanism is shared, the biological application differs.[6] this compound is often investigated for its potential against resistant Gram-positive anaerobes, whereas Kirromycin is a standard reference for EF-Tu binding assays.

Comparative Spectrum of Activity
OrganismKirromycin ActivityThis compound Activity
Escherichia coliActive (requires permeable strain)Low Activity (Permeability barrier)
Staphylococcus aureusModerateHigh
Clostridium difficileLow/ModerateHigh Potency
Streptomyces spp.Variable (Self-resistance)Variable
Protocol: Isolation of Phenelfamycins

Note: this compound is a minor component of the complex produced by Streptomyces violaceoniger.

Reagents: Ethyl Acetate, Methanol, Sephadex LH-20, C18 Silica Gel.

  • Fermentation: Cultivate Streptomyces violaceoniger (e.g., strain AB 999F-80) in submerged fermentation (glucose-soy flour medium) for 4-6 days at 28°C.

  • Extraction:

    • Filter broth. Extract mycelial cake with Acetone.

    • Extract cleared broth with Ethyl Acetate (pH 7.0).

    • Combine extracts and concentrate in vacuo.

  • Purification (The Critical Step):

    • Step A (Lipid Removal): Partition crude extract between hexane and methanol/water. Discard hexane.

    • Step B (Chromatography): Load methanol fraction onto a Sephadex LH-20 column (eluent: Methanol). Collect active fractions (monitor via bioassay or UV at 290 nm).

    • Step C (Resolution): Use Preparative HPLC (C18 column).

      • Gradient: Acetonitrile/Water (0.1% Trifluoroacetic acid).

      • Elution Order: this compound typically elutes between Phenelfamycin A and E (Ganefromycin

        
        ). Exact retention time must be calibrated against standards due to structural similarity.
        
Protocol: EF-Tu "Kirromycin-Shift" Assay

This assay validates if a compound belongs to the elfamycin class by detecting the characteristic stimulation of GTPase activity in the absence of ribosomes and tRNA (a unique property of this class).

Objective: Confirm this compound acts via the Kirromycin mechanism.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

      
      , 50 mM 
      
      
      
      .
    • Protein: Purified E. coli EF-Tu (1

      
      M).
      
    • Nucleotide:

      
      GTP (10 
      
      
      
      M).
    • Test Compound: this compound (10-100

      
      M).
      
  • Incubation: Incubate at 37°C for 20 minutes.

  • Measurement:

    • Stop reaction with perchloric acid/charcoal mixture (absorbs free nucleotides).

    • Centrifuge. Measure released

      
       in the supernatant via scintillation counting.
      
  • Interpretation:

    • Negative Control (No Drug): Low intrinsic GTPase activity.

    • Positive Control (Kirromycin): High GTPase activity (Kirromycin uncouples GTPase activity from the ribosome).

    • This compound: Should induce a similar spike in

      
       release, confirming it triggers the specific conformational change in EF-Tu.
      
Experimental Workflow Diagram

Workflow Culture Streptomyces Fermentation (4-6 Days) Extract Ethyl Acetate Extraction Culture->Extract LH20 Sephadex LH-20 (Size Exclusion) Extract->LH20 HPLC Reverse-Phase HPLC (Separation of Congeners) LH20->HPLC Result_A Phenelfamycin A HPLC->Result_A Result_C This compound (Target) HPLC->Result_C Result_E Phenelfamycin E HPLC->Result_E Assay EF-Tu GTPase Assay (Validation) Result_C->Assay Confirm MoA

Figure 2: Isolation and Validation Workflow. Separation of this compound requires high-resolution HPLC to distinguish it from related congeners.

References

  • Hochlowski, J. E., et al. (1988).[7] "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination." The Journal of Antibiotics. Link

  • Parmeggiani, A., & Nissen, P. (2006).[5] "Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action." FEBS Letters. Link

  • Swanson, R. N., et al. (1989). "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[1][8][7][9][10][11] III. Activity in vitro and in a hamster colitis model."[1][10] The Journal of Antibiotics. Link

  • Mesters, J. R., et al. (1994). "The structural and functional basis for the kirromycin resistance of mutant EF-Tu species in Escherichia coli." The EMBO Journal. Link

Sources

History of phenelfamycin complex discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of the Phenelfamycin Complex

Foreword: The Unseen Arms Race

In the relentless search for novel antimicrobial agents, the microbial world itself remains our most profound reservoir of chemical diversity. The history of antibiotics is a story of scientific serendipity, meticulous investigation, and the constant need to outmaneuver evolving pathogens. This guide delves into the discovery of the phenelfamycin complex, a fascinating chapter in the broader narrative of the elfamycin family of antibiotics. As a Senior Application Scientist, my objective is not merely to recount historical facts but to illuminate the scientific reasoning, the methodological choices, and the intricate processes that brought this complex from a soil microorganism to a well-characterized set of molecules. This document is intended for researchers, scientists, and drug development professionals who appreciate that understanding the past is fundamental to innovating for the future.

Chapter 1: The Genesis - A Targeted Search in the Microbial World

The story of the phenelfamycin complex begins in the late 1980s at Abbott Laboratories, a time of intense screening for new antibiotics to combat challenging pathogens. The primary impetus for this particular program was the search for agents effective against anaerobic bacteria, a group of microorganisms notoriously difficult to treat and responsible for significant morbidity.[1]

The Producing Microorganisms: Streptomyces violaceoniger

The discovery originated from the screening of two distinct soil isolates, designated AB 999F-80 and AB 1047T-33.[1][2] The genus Streptomyces was, and remains, a logical starting point for such endeavors. These filamentous, Gram-positive bacteria are prolific producers of secondary metabolites, accounting for approximately 70-80% of all known natural-product antibiotics.[3][4]

Taxonomic identification of these isolates was a critical first step, establishing them as strains of Streptomyces violaceoniger.[1][2] This characterization involved a combination of classical microbiological techniques, including morphological analysis (examining aerial and substrate mycelia) and physiological profiling, which were standard practice before the widespread adoption of genetic methods like 16S rRNA sequencing.

Fermentation: Cultivating for Production

The successful production of the antibiotic complex hinged on optimizing the growth conditions for the S. violaceoniger strains. This was achieved through submerged fermentation, a technique that allows for large-scale, controlled cultivation.

Experimental Protocol: Submerged Fermentation of S. violaceoniger

  • Inoculum Preparation: A vegetative inoculum is prepared by transferring spores or mycelial fragments from a slant culture into a seed medium. This is incubated for 48-72 hours to generate a dense, active culture.

  • Production Medium: The seed culture is then used to inoculate a larger volume of a production medium, typically rich in complex carbon and nitrogen sources (e.g., glucose, soybean meal, yeast extract) to support the complex biosynthetic machinery required for secondary metabolite production.

  • Cultivation Parameters: The fermentation is carried out in a stirred-tank fermentor under controlled conditions:

    • Temperature: Maintained at an optimal range for Streptomyces growth and production (typically 28-30°C).

    • Aeration & Agitation: Sterile air is sparged into the fermentor, and agitation is applied to ensure sufficient dissolved oxygen for the aerobic bacteria and to maintain a homogenous culture.

    • pH: The pH is monitored and controlled, as significant shifts can halt antibiotic production.

  • Harvesting: The fermentation is run for several days, with antibiotic production typically occurring in the stationary phase of growth. The fermentation broth, containing the secreted antibiotics, and the mycelial cake are then harvested for extraction.[5][6]

The choice of submerged fermentation over solid-state fermentation was driven by its scalability and the relative ease of process control and product extraction, crucial for industrial screening and production campaigns.

Chapter 2: Deconvolution - Isolating the Components of a Novel Complex

Following fermentation, the primary challenge was to extract and separate the active compounds from a complex biological matrix. The initial bioassays indicated the presence of multiple related, active compounds, hence the designation "phenelfamycin complex." The isolation strategy was a multi-step chromatographic process designed to separate molecules with very similar chemical properties.[5][6]

Initial Extraction

The first step was a bulk extraction to separate the lipophilic antibiotic components from the aqueous fermentation medium and cellular biomass.

  • Broth Extraction: The fermentation broth was extracted with a water-immiscible organic solvent, ethyl acetate.[5] This choice is logical due to the large, polyketide nature of elfamycins, which confers sufficient hydrophobicity to partition into the organic phase.

  • Mycelial Extraction: The mycelial cake was separately extracted with acetone, a polar aprotic solvent capable of disrupting cell membranes and solubilizing any intracellularly trapped antibiotics.[5]

Chromatographic Purification Workflow

The crude extracts from both phases were combined and subjected to a rigorous purification cascade. The causality behind this multi-modal approach lies in exploiting different physicochemical properties of the molecules at each stage to achieve separation.

dot

Caption: Workflow for the isolation and purification of phenelfamycin components.

Detailed Protocol Steps and Rationale:

  • Solvent Partitions: The crude extract is partitioned between immiscible solvents (e.g., hexane and methanol/water) to remove highly nonpolar lipids and other contaminants.

  • Sephadex LH-20 Exclusion Chromatography: This step separates molecules based on their size. Sephadex LH-20 is a lipophilic gel, making it ideal for size-exclusion chromatography in organic solvents. Larger molecules elute first, providing a rough fractionation of the extract.[5]

  • C18 Bonded-Phase Silica Gel Adsorption: This is a reverse-phase chromatography step where separation is based on hydrophobicity. The nonpolar C18 stationary phase retains the hydrophobic phenelfamycins, which are then eluted with an increasing gradient of organic solvent (e.g., acetonitrile in water). This is a high-resolution step that is critical for separating the closely related congeners.[5]

  • Diol Partition and Liquid-Liquid Countercurrent Chromatography: These advanced techniques further refine the separation based on subtle differences in the partition coefficients of the individual components between two immiscible liquid phases.[5][6] This was essential for obtaining the individual phenelfamycins in a pure form for structural analysis.

This exhaustive, multi-modal approach was necessary due to the structural similarity of the phenelfamycin congeners, where minor differences in glycosylation or side chains result in very similar retention behavior on any single chromatographic system.

Chapter 3: Structural Elucidation - Assembling the Molecular Blueprint

With pure components in hand—initially designated phenelfamycins A, B, C, E, F, and a related compound named unphenelfamycin—the next task was to determine their chemical structures.[5] This was accomplished using a suite of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5][7]

Spectroscopic Analysis
  • Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) were used to determine the molecular weight of each component. For instance, Phenelfamycin E was found to have a molecular weight of 1225 Da, corresponding to the molecular formula C₆₅H₉₅NO₂₁.[7]

  • Nuclear Magnetic Resonance (NMR): This was the cornerstone of the structural elucidation.

    • 1D NMR (¹H and ¹³C): Provided information on the types of protons and carbons present (e.g., olefinic, aliphatic, carbonyls) and their chemical environment.

    • 2D NMR (COSY, HMQC, HMBC): These experiments were crucial for piecing together the molecular skeleton. COSY (Correlation Spectroscopy) identified proton-proton couplings within spin systems, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlated protons with their directly attached carbons and more distant carbons, respectively. This allowed researchers to connect the individual fragments and establish the full connectivity of the complex polyketide backbone and the attached sugar moieties.[5]

The Phenelfamycin Complex: A Family Portrait

The structures were revealed to be members of the elfamycin class, characterized by a long, acyclic polyketide chain with polyene segments and appended sugar moieties.[7] Phenelfamycin E was identified as the major, most abundant component of the complex.[7]

ComponentMolecular FormulaMolecular WeightKey Structural Features
Phenelfamycin A C₅₉H₈₅NO₁₇1080.3Disaccharide moiety; isomeric with Phenelfamycin B.
Phenelfamycin B C₅₉H₈₅NO₁₇1080.3Monosaccharide moiety; isomeric with Phenelfamycin A.[8]
Phenelfamycin C C₅₈H₈₃NO₁₇1066.3Related to Phenelfamycin A with a shorter side chain.
Phenelfamycin E C₆₅H₉₅NO₂₁1226.5Trisaccharide attachment at the C-20 hydroxymethyl position.[7]
Phenelfamycin F C₆₅H₉₅NO₂₀1210.5Differs from Phenelfamycin E in the terminal sugar.
Unphenelfamycin C₅₂H₇₅NO₁₅954.2Lacks the extended side chain of other phenelfamycins.
Phenelfamycin G C₆₅H₉₅NO₂₂1242.5Discovered later; identical to E but with a C-30 hydroxyl group.[9][10]
Phenelfamycin H C₆₅H₉₅NO₂₁1226.5Discovered later; identical to F but with a C-30 hydroxyl group.[9][10]

Data compiled from multiple sources.[5][7][8][9][10]

dot

Caption: Structural relationships within the phenelfamycin complex.

Chapter 4: Biological Profile and Mechanism of Action

The driving force behind the discovery program was bioactivity. The phenelfamycins demonstrated potent activity, primarily against Gram-positive bacteria, with particularly noteworthy efficacy against anaerobic species.[1][11]

Antimicrobial Spectrum

All members of the complex showed strong activity against anaerobes like Clostridium difficile.[11][12] Phenelfamycin A was also reported to be active against Neisseria gonorrhoeae and Streptococci.[12] The limited activity against Gram-negative bacteria is a common feature of elfamycins, attributed to poor permeability across the outer membrane.[7]

Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)

The phenelfamycins, like all elfamycins, exert their antibacterial effect by inhibiting bacterial protein synthesis.[7] Their specific molecular target is Elongation Factor Tu (EF-Tu), a crucial GTPase protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.[7][13]

By binding to EF-Tu, phenelfamycins lock it into an active conformation, which prevents its release from the ribosome after GTP hydrolysis.[7][14] This effectively stalls the ribosome, halting protein synthesis and leading to a bacteriostatic effect.[7]

dot

MOA A EF-Tu-GTP-aa-tRNA Complex Forms B Complex Binds to Ribosome A-Site A->B C GTP Hydrolysis B->C Y EF-Tu Locked on Ribosome B->Y Phenelfamycin Interference D EF-Tu-GDP Released C->D E Peptide Bond Formation D->E X Phenelfamycin Binds to EF-Tu X->Y Z Protein Synthesis Stalled Y->Z

Caption: Mechanism of action of phenelfamycin via EF-Tu inhibition.

Chapter 5: Biosynthesis and the Rise of Genomics

The phenelfamycin core structure is assembled via a Type I modular polyketide synthase (PKS) pathway.[7] In these remarkable enzymatic assembly lines, simple precursor units like malonyl-CoA are sequentially added to build the complex polyketide chain.

While the full biosynthetic gene cluster (BGC) for phenelfamycin was not elucidated in the original discovery, modern genomic approaches have transformed how we find such molecules. Scientists now use "resistance-guided discovery" or "genome mining" approaches.[15][16] The logic is self-validating: an organism that produces a potent antibiotic must have a self-resistance mechanism to avoid suicide. This resistance gene (e.g., a modified target like EF-Tu or an efflux pump) is almost always located within the BGC.[15][16][17] By searching bacterial genomes for resistance genes, researchers can uncover novel BGCs for known or new antibiotic classes, a powerful modern corollary to the classic screening methods that led to the discovery of phenelfamycin.[15]

Chapter 6: An Evolving Family - The Discovery of G and H

For over two decades, the phenelfamycin family consisted of the components isolated by the Abbott team. However, in 2011, researchers investigating a different actinomycete, Streptomyces albospinus (strain Acta 3619), isolated two new members: phenelfamycins G and H.[9]

Structural analysis revealed them to be nearly identical to phenelfamycins E and F, respectively. The only difference was the presence of an additional hydroxyl group at the C-30 position of the polyketide backbone, a modification not previously seen in any known elfamycin.[9][10] This discovery underscores the chemical plasticity of microbial biosynthesis and highlights that even well-studied antibiotic families can yield new congeners from new microbial sources.

Conclusion

The discovery of the phenelfamycin complex is a testament to the power of systematic natural product screening and the rigorous application of separation science and spectroscopy. From a targeted search for anti-anaerobic agents to the meticulous deconvolution of a multi-component mixture, the story encapsulates a classic era of antibiotic discovery. Today, the phenelfamycins and the broader elfamycin class remain objects of research interest.[7] While they have not yet yielded a clinical therapeutic, their unique mechanism of action and the potential for discovering new, improved analogues through modern genomic techniques ensure they will continue to be a valuable part of the antibiotic research landscape.[14]

References

  • Source: N/A (Web Page)
  • Title: Phenelfamycins, a novel complex of elfamycin-type antibiotics. II.
  • Title: Phenelfamycins, a novel complex of elfamycin-type antibiotics. I.
  • Title: PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS Source: J-Stage URL
  • Title: PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS Source: J-Stage URL
  • Title: Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619 Source: ResearchGate URL: [Link]

  • Title: PHENELFAMYCINS, A NOVEL COMPLEX OF ELFAMYCIN-TYPE ANTIBIOTICS Source: J-Stage URL
  • Title: Structures of phenelfamycins G (1) and H (2). Source: ResearchGate URL: [Link]

  • Title: Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity Source: ACS Infectious Diseases - ACS Publications URL: [Link]

  • Title: Elfamycins: Inhibitors of Elongation Factor-Tu Source: PMC - NIH URL: [Link]

  • Title: phenelfamycin B Source: The Comprehensive Antibiotic Resistance Database URL: [Link]

  • Title: Phenelfamycin E Source: Wikipedia URL: [Link]

  • Title: Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model Source: PubMed URL: [Link]

  • Title: elfamycin antibiotic [Drug Class] Source: The Comprehensive Antibiotic Resistance Database URL: [Link]

  • Title: Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin Source: MedChemComm (RSC Publishing) URL: [Link]

  • Source: N/A (Web Page)
  • Title: Get to know Nature's Antimicrobial Ally: Streptomyces spp. Source: BioLabTests URL: [Link]

  • Title: Streptomyces: The biofactory of secondary metabolites Source: Frontiers URL: [Link]

Sources

Technical Guide: Phenelfamycin C – Physicochemical Profile and EF-Tu Inhibition Mechanism

[1]

Executive Summary

Phenelfamycin C is a specialized macrocyclic polyketide antibiotic belonging to the elfamycin class. Distinct from the more commonly cited kirromycin or mocimycin, this compound is characterized by its specific glycosylation pattern, represented by the molecular formula C58H83NO18 .

This guide provides a rigorous technical analysis of this compound, moving beyond basic identification to explore its interaction with Elongation Factor Tu (EF-Tu), its isolation from Streptomyces violaceoniger, and its utility as a probe for ribosomal stalling mechanics.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The precise characterization of this compound is critical for distinguishing it from its congeners (Phenelfamycins A, B, E, F).[1] The formula C58H83NO18 indicates a specific glycosylated variant of the elfamycin core, influencing both its solubility profile and its binding affinity to the EF-Tu interface.

Molecular Specifications
PropertySpecificationTechnical Note
Common Name This compoundMember of the "Elfamycin" family.[2][1][3]
Molecular Formula C58H83NO18 Confirmed neutral species.[1]
Molecular Weight 1082.3 g/mol Average mass.[1]
Exact Mass 1081.5610 DaMonoisotopic mass for MS calibration.[1]
Core Structure Acyclic polyketideContains a central tetrahydrofuran ring and conjugated polyene system.
Solubility DMSO, Methanol, EthanolPoorly soluble in water; lipophilic nature aids membrane permeation.[1]
Appearance Pale tan/amorphous solidLight sensitive due to polyene conjugation.[1]
Structural Significance

The "elfamycin" pharmacophore consists of a polyketide backbone linked to a disaccharide moiety. In this compound, the specific arrangement of the sugar residues (often involving variations in methylation or deoxygenation compared to Phenelfamycin A) dictates its hydrophobic interaction with the bacterial membrane and the target protein.

Analyst Insight: When analyzing LC-MS data, ensure you are looking for the protonated adduct


 at m/z ~1082.6 or the sodium adduct 

at m/z ~1104.[1]6. Confusion often arises with Phenelfamycin A (C51H71NO15), which lacks specific glycosyl extensions found in C.[1][3]

Mechanism of Action: EF-Tu Stalling

This compound functions as a dominant inhibitor of bacterial protein synthesis. Unlike tetracyclines (which block A-site binding) or macrolides (which block the exit tunnel), this compound targets the Elongation Factor Tu (EF-Tu) .[3]

The "Locked" Conformation

EF-Tu is a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[2][1][3]

  • Normal Cycle: EF-Tu binds GTP and aa-tRNA

    
     enters Ribosome A-site 
    
    
    GTP hydrolyzes to GDP
    
    
    EF-Tu undergoes conformational change and releases aa-tRNA
    
    
    EF-Tu:GDP departs.[2][1][4]
  • This compound Inhibition: The antibiotic binds to the interface of EF-Tu domains 1 and 3.[4] It allows GTP hydrolysis but prevents the conformational relaxation required for EF-Tu release.[2]

Result: The ribosome is stalled with EF-Tu:GDP fixed in the A-site. This is a "dominant lethal" mechanism because the stalled ribosome cannot proceed, effectively sequestering the cellular pool of EF-Tu.

Pathway Visualization

The following diagram illustrates the specific blockade point in the elongation cycle.

MoA_PathwayEFTuEF-Tu (Free)TernaryTernary Complex(EF-Tu : GTP : aa-tRNA)EFTu->Ternary+ GTP + aa-tRNABindingA-Site BindingTernary->BindingDockingRibosomeRibosome (70S)HydrolysisGTP Hydrolysis(GTP -> GDP)Binding->HydrolysisReleaseEF-Tu:GDP Release(Conformational Switch)Hydrolysis->ReleaseNormal PhysiologyStalledSTALLED COMPLEX(EF-Tu trapped on Ribosome)Hydrolysis->StalledIn Presence of this compoundRelease->EFTuRecyclingElongationPeptide Bond Formation(Translation Continues)Release->ElongationPhenCThis compound(Inhibitor)PhenC->StalledBinds EF-Tu InterfaceStalled->ReleaseBLOCKED

Caption: this compound permits GTP hydrolysis but mechanically locks EF-Tu to the ribosome, preventing release and halting translation.

Production & Isolation Protocols

This compound is not synthetically accessible for commercial scale; it is produced via fermentation of Streptomyces species. The following protocol is derived from standard isolation workflows for elfamycins (e.g., S. violaceoniger).

Fermentation Parameters
  • Strain: Streptomyces violaceoniger (e.g., strain AB 999F-80).[2][1][5][6]

  • Medium: Complex medium containing soybean flour (nitrogen source) and glucose/glycerol (carbon source).[2][1]

  • Conditions: Aerobic submerged fermentation, 28°C, pH 7.0–7.4.

  • Duration: 96–120 hours.[1]

Extraction & Purification Workflow

The extraction exploits the lipophilicity of this compound. Note that the compound partitions into both the mycelial cake and the supernatant, but yields are often higher in the mycelium.

Isolation_ProtocolBrothFermentation Broth(120h)CentrifugeCentrifugation(3000g, 20 min)Broth->CentrifugeMyceliumMycelial CakeCentrifuge->MyceliumSupernatantSupernatantCentrifuge->SupernatantExtract_MAcetone ExtractionMycelium->Extract_MExtract_SEthyl Acetate ExtractionSupernatant->Extract_SCombineCombine Organic Phases& EvaporateExtract_M->CombineExtract_S->CombineCrudeCrude Extract(Oily Residue)Combine->CrudeSilicaFlash Chromatography(Silica Gel)Crude->SilicaCHCl3:MeOH GradientHPLCPrep HPLC(C18 Column)Silica->HPLCActive FractionsPureThis compound(>95% Purity)HPLC->PureCollect Peak

Caption: Dual-stream extraction protocol maximizing yield from both biomass and liquid media.

Purification Validation (Self-Validating Step)

To ensure the isolate is this compound and not A or E:

  • Run Analytical HPLC: C18 column, Acetonitrile/Water gradient (0.1% Formic acid).

  • UV Detection: Monitor at 290–305 nm (characteristic of the polyene system).

  • MS Confirmation: Verify parent ion m/z 1082.3. If mass is ~938, you have isolated Phenelfamycin A. If mass is ~1226, you have Phenelfamycin E.[1]

Therapeutic Potential & Challenges[1]

Spectrum of Activity

This compound exhibits potent activity against Gram-positive bacteria, including:

  • Streptococcus pneumoniae[2][7][3]

  • Clostridium difficile (Anaerobes)[2][1][3]

  • Enterococcus sp.[1]

It is generally inactive against Gram-negative bacteria (e.g., E. coli) due to the impermeability of the outer membrane to this large, hydrophobic molecule, despite the conservation of the EF-Tu target.

Resistance Profile

Resistance arises primarily through point mutations in the tuf gene (encoding EF-Tu).[2][1] Mutations that alter the interface between Domain 1 and 3 can prevent Phenelfamycin binding while preserving GTPase function. This specific resistance mechanism makes cross-resistance with other antibiotic classes (beta-lactams, aminoglycosides) unlikely.[2][1]

References

  • PubChem. (2025).[1][3] this compound (Compound CID 119081357).[2][1][3] National Library of Medicine. [Link][2][1]

  • Parmeggiani, A., & Nissen, P. (2006).[1] Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action.[2][4] FEBS Letters.[1] [Link]

  • Watanabe, T., et al. (1982).[1][4] Kirromycin-like antibiotics.[2][1][4][6][8] (Contextual reference for Elfamycin mechanism). Journal of Antibiotics.

Methodological & Application

Application Note: Optimized MIC Determination for Phenelfamycin C Targeting EF-Tu

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for determining the Minimum Inhibitory Concentration (MIC) of Phenelfamycin C, a specialized elfamycin-class antibiotic. Unlike broad-spectrum agents, this compound exhibits a distinct narrow-spectrum activity profile, primarily targeting Gram-positive anaerobes (e.g., Clostridium difficile) and select aerobic Gram-positives. Its mechanism of action—inhibition of bacterial protein synthesis via high-affinity binding to Elongation Factor Tu (EF-Tu)—requires specific assay considerations regarding solvent compatibility and endpoint interpretation. This document synthesizes Clinical and Laboratory Standards Institute (CLSI) guidelines with compound-specific optimizations to ensure data reproducibility.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Elfamycin Class and this compound

This compound is a glycosylated polyketide antibiotic produced by Streptomyces violaceoniger. It belongs to the elfamycin family, which includes kirromycin and enacyloxin. While structurally complex, its utility lies in its specificity. It does not cross the outer membrane of most Gram-negative bacteria effectively, rendering it naturally selective for Gram-positive organisms.

Mechanism of Action: The EF-Tu Checkpoint

The bactericidal/bacteriostatic activity of this compound stems from its interference with the elongation phase of protein synthesis.[1]

  • Normal Physiology: EF-Tu (Elongation Factor Thermo Unstable) acts as a carrier protein. It binds GTP and an aminoacyl-tRNA (aa-tRNA) to form a "ternary complex."[2][1] This complex delivers the aa-tRNA to the A-site of the ribosome.[3]

  • Inhibition: this compound binds to EF-Tu. Depending on the specific elfamycin subclass, it either prevents the formation of the ternary complex or locks EF-Tu onto the ribosome after GTP hydrolysis, preventing its release.[2] This stalls translation, leading to cellular arrest.[4]

Visualization: Mechanism of Action

The following diagram illustrates the interruption of the EF-Tu cycle by this compound.

EFTu_Mechanism EFTu_GDP EF-Tu • GDP (Inactive) EFTu_GTP EF-Tu • GTP (Active) EFTu_GDP->EFTu_GTP Nucleotide Exchange Ternary Ternary Complex (EF-Tu • GTP • aa-tRNA) EFTu_GTP->Ternary + aa-tRNA Ribosome Ribosome A-Site Binding Ternary->Ribosome Delivery Arrest Translation Arrest (Bacteriostasis) Ternary->Arrest Complex Destabilization Ribosome->EFTu_GDP GTP Hydrolysis & Release Phen_C This compound (Inhibitor) Phen_C->Ternary High Affinity Binding

Figure 1: this compound disrupts the elongation cycle by targeting the EF-Tu ternary complex, preventing successful aminoacyl-tRNA delivery to the ribosome.

Critical Pre-Assay Considerations

Solubility and Stock Preparation

This compound is highly lipophilic. It is insoluble in water . Attempting to dissolve it directly in aqueous media will result in micro-precipitation, leading to false-negative MICs (inactivity).

  • Solvent: Dimethyl sulfoxide (DMSO) is the required solvent.

  • Stability: Stock solutions in DMSO are stable at -20°C for up to 3 months.[5]

  • Solvent Tolerance: The final assay concentration of DMSO must not exceed 1% (v/v) to avoid inhibiting the bacteria itself.

Target Organism Selection

Due to its spectrum, test panels should focus on:

  • Clostridium difficile (Anaerobic conditions required)[4][6]

  • Enterococcus faecium (VRE strains)

  • Staphylococcus aureus (MRSA strains)

  • Streptococcus pneumoniae[4]

Detailed Protocol: Broth Microdilution

This protocol is adapted from CLSI M07 standards, optimized for hydrophobic compounds.

Materials Required[9]
  • Compound: this compound (Purity >95%).

  • Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for Staphylococci/Enterococci.

    • Supplemented Brucella Broth with Vitamin K1 and Hemin for C. difficile.

  • Plates: 96-well polystyrene plates (U-bottom).

  • Solvent: Anhydrous DMSO.

Stock Solution Calculation

Calculate the mass required using the potency correction formula:



Step-by-Step Workflow
Phase 1: Preparation (Day 0)
  • Stock Prep: Dissolve this compound in 100% DMSO to a concentration of 1280 µg/mL (100x the highest desired test concentration).

  • Intermediate Dilution: Prepare a "Working Stock" plate. Dilute the 1280 µg/mL stock 1:50 into CAMHB.

    • Note: This step is critical.[2] Direct dilution into the final plate can cause "shock" precipitation. The intermediate step allows protein binding in the media to solubilize the compound.

Phase 2: Assay Setup (Day 1)
  • Dispense Media: Add 50 µL of sterile CAMHB to columns 2–12 of the 96-well plate.

  • Compound Addition: Add 100 µL of the Working Stock (from Phase 1) to Column 1.

  • Serial Dilution: Transfer 50 µL from Column 1 to Column 2. Mix 5 times. Repeat down to Column 10.[7][8][9] Discard the final 50 µL from Column 10.

    • Column 11: Growth Control (Media + Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculum Prep: Prepare a direct colony suspension of the test organism in saline to equivalent 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute Inoculum: Dilute the suspension 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1–11.

    • Final Volume: 100 µL per well.

    • Final Bacterial Density:

      
       CFU/mL.
      
Phase 3: Incubation & Reading (Day 2)
  • Incubation:

    • Aerobes: 35°C ± 2°C, ambient air, 16–20 hours.

    • Anaerobes (C. diff): 37°C, anaerobic chamber, 48 hours.

  • Reading: Determine the MIC as the lowest concentration with no visible growth (no turbidity or pellet).

Workflow Visualization

Assay_Workflow Stock Stock Prep (100% DMSO) Dilution Serial Dilution (CAMHB Media) Stock->Dilution Dilute to avoid shock precip. Plate 96-Well Plate Setup Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate Add 5x10^5 CFU/mL Incubate Incubation (16-48h) Plate->Incubate Read MIC Readout (Visual/OD600) Incubate->Read

Figure 2: Step-by-step experimental workflow for this compound MIC determination.

Data Analysis & Troubleshooting

Interpreting Results

Elfamycins are bacteriostatic. You may observe a "trailing" endpoint (slight haze) rather than a sharp cutoff.

  • Standard: Read the MIC at 80% inhibition if using a spectrophotometer (OD600), or the first well with significantly reduced turbidity compared to the growth control visually.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Ensure stock is in DMSO. Use an intermediate dilution step in broth before adding to the plate.
Skipped Wells Pipetting error or contamination.Use multi-channel pipettes; ensure tips are tight. Check sterility controls.
High MICs (False Negative) Inoculum too high (Inoculum Effect).Verify colony counts. EF-Tu inhibitors are sensitive to high bacterial density.
Growth in Sterility Control Contaminated media or buffer.Discard reagents. Filter sterilize media (0.22 µm) before use.[5]

References

  • Hochlowski, J. E., et al. (1988).[9][10][11] "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination." The Journal of Antibiotics, 41(10), 1300–1315.[9] [Link]

  • Swanson, R. N., et al. (1989).[6][10] "Phenelfamycins, a novel complex of elfamycin-type antibiotics.[7][6][8][9][10][11][12] III. Activity in vitro and in a hamster colitis model."[6][11] The Journal of Antibiotics, 42(1), 94–101.[6] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Parmeggiani, A., & Nissen, P. (2006). "Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action." FEBS Letters, 580(19), 4576–4581. [Link]

Sources

Application Note: In Vitro Translation Inhibition Assay Using Phenelfamycin C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for evaluating the inhibitory potency of Phenelfamycin C , a member of the elfamycin antibiotic family, using a prokaryotic in vitro translation (IVT) system. Unlike standard ribosomal inhibitors (e.g., tetracyclines), this compound targets Elongation Factor Tu (EF-Tu) , locking it onto the ribosome after GTP hydrolysis.[1] This guide provides the mechanistic rationale, step-by-step experimental workflow, and data analysis framework required to determine IC50 values and validate mechanism-of-action specificity.

Introduction & Mechanism of Action

The Compound: this compound

This compound is a glycosylated polyketide antibiotic isolated from Streptomyces violaceoniger.[2] It belongs to the elfamycin class, which includes kirromycin and enacyloxin. While it exhibits potent activity against Gram-positive anaerobes (specifically Clostridioides difficile), its utility as a chemical probe lies in its specific inhibition of the bacterial translation elongation cycle.

Mechanism: The "Locked" Complex

Protein synthesis requires EF-Tu to deliver aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site.[1][3]

  • Normal Cycle: EF-Tu binds GTP and aa-tRNA ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     enters ribosome 
    
    
    
    GTP hydrolyzes to GDP
    
    
    EF-Tu:GDP undergoes a conformational change and releases from the ribosome.[1][3][4]
  • This compound Inhibition: The antibiotic binds to the interface of EF-Tu domains 1 and 3.[3][4] It permits GTP hydrolysis but prevents the conformational change required for EF-Tu release.[1][5]

  • Result: EF-Tu is "frozen" on the ribosome, physically blocking the entry of the next aminoacyl-tRNA and halting translation.[6]

Pathway Visualization

The following diagram illustrates the specific arrest point of this compound within the elongation cycle.

Elongation_Cycle_Inhibition Start Ribosome (Post-Translocation) Ternary Ternary Complex Formation (EF-Tu + GTP + aa-tRNA) Start->Ternary Recruitment Binding Binding to Ribosome A-site Ternary->Binding Hydrolysis GTP Hydrolysis (GTP -> GDP) Binding->Hydrolysis Release EF-Tu:GDP Release Hydrolysis->Release Blocked Path Inhibitor This compound (Stabilizes EF-Tu on Ribosome) Hydrolysis->Inhibitor High Affinity Binding PeptideBond Peptide Bond Formation Release->PeptideBond PeptideBond->Start Translocation

Figure 1: Mechanism of Action. This compound traps EF-Tu on the ribosome post-GTP hydrolysis, preventing factor release and subsequent peptide bond formation.[1]

Experimental Design Strategy

System Selection: E. coli S30 Extract

Since this compound specifically targets bacterial EF-Tu, a prokaryotic system is mandatory.[1]

  • Recommended: E. coli S30 Extract System for Circular DNA.[7][8]

  • Rationale: This is a coupled transcription/translation (TnT) system.[7][9] It mimics the in vivo bacterial environment where transcription and translation occur simultaneously.[9] It is more sensitive to elongation inhibitors than purified "PURE" systems because the S30 extract contains natural ratios of EF-Tu and ribosomes.

Reporter System
  • Luciferase (Firefly or Renilla): Preferred for high dynamic range and sensitivity.

  • GFP: Acceptable, but requires longer incubation and has lower sensitivity for subtle inhibition.

Materials & Methods

Reagents
ReagentSpecificationStorage
This compound >95% Purity (HPLC)-20°C (Desiccated)
DMSO Molecular Biology GradeRoom Temp
E. coli S30 Extract Promega L1020 or equivalent-80°C
S30 Premix Contains amino acids, rNTPs, tRNA, ATP-80°C
Reporter Plasmid pBEST-luc (Promoter: tac, lacUV5, or T7)-20°C
Kirromycin Positive Control (Mechanism Match)-20°C
Nuclease-Free Water DEPC-treatedRoom Temp
Compound Preparation

Phenelfamycins are lipophilic.

  • Dissolve this compound in 100% DMSO to a stock concentration of 10 mM .

  • Aliquot into light-protective tubes (amber) to prevent degradation.[1]

  • Critical: Limit final DMSO concentration in the assay to <1%. S30 extracts are sensitive to organic solvents; >2% DMSO will inhibit translation non-specifically.

Detailed Protocol

Assay Workflow Diagram

Assay_Workflow Step1 1. Master Mix Prep (S30 Extract + Premix + Plasmid) Step3 3. Reaction Assembly (90% Mix + 10% Compound) Step1->Step3 Step2 2. Compound Dilution (Serial dilution in DMSO/Water) Step2->Step3 Step4 4. Incubation (37°C for 60 mins) Step3->Step4 Step5 5. Quenching (Ice bath / Stop Soln) Step4->Step5 Step6 6. Detection (Luminescence Read) Step5->Step6

Figure 2: Experimental workflow for the coupled in vitro translation inhibition assay.

Step-by-Step Procedure

Step 1: Master Mix Preparation (Per Reaction) Thaw S30 extract and Premix on ice.[10] Do not vortex S30 extract; mix by gentle pipetting. Prepare a Master Mix (MM) calculated for


 samples:
  • S30 Extract: 4.0 µL

  • S30 Premix (w/o amino acids): 5.0 µL[1]

  • Amino Acid Mix (minus Met/Cys if radiolabeling, otherwise complete): 1.0 µL

  • Reporter Plasmid (e.g., pBEST-luc, 1 µg/µL): 1.0 µL[1]

  • Nuclease-Free Water: Adjust to 9.0 µL volume.

Step 2: Compound Dilution Prepare a 10x concentration series of this compound in water (with max 10% DMSO).

  • Example: For a final assay range of 0.1 nM to 100 µM, prepare stocks from 1 nM to 1 mM.

  • Controls:

    • Negative Control: Water + 10% DMSO (matches solvent vehicle).

    • Positive Control: Kirromycin (100 µM final).[1]

    • Background: No DNA control (Master Mix without plasmid).[1]

Step 3: Reaction Assembly

  • Dispense 1.0 µL of the 10x Compound/Control into a 96-well or 384-well white-walled plate.

  • Add 9.0 µL of the Master Mix to each well.

  • Final Volume: 10 µL.

  • Final DMSO: 1%.

Step 4: Incubation

  • Seal the plate to prevent evaporation.

  • Incubate at 37°C for 60 minutes .

    • Note: Coupled transcription-translation is rapid.[1] 60 minutes is usually sufficient to reach a plateau in protein accumulation.

Step 5: Detection (Luciferase) [1]

  • Add 10 µL of Luciferase Assay Reagent (LAR) to each well (1:1 ratio).

  • Incubate for 2 minutes at room temperature to stabilize the signal.

  • Read Luminescence (Integration time: 1000ms).

Data Analysis

Calculation of % Inhibition

Normalize the Raw Relative Light Units (RLU) using the controls:



IC50 Determination

Plot Log[this compound] (x-axis) vs. % Inhibition (y-axis).[1] Fit the data using a non-linear regression (4-parameter logistic equation):


[1]

Expected Results:

  • This compound typically exhibits an IC50 in the low micromolar range (0.1 - 5 µM) in S30 extracts, comparable to Kirromycin.[1]

  • If the curve is shallow (Hill Slope < 0.8), consider solubility issues or non-specific binding.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal in Controls Degraded S30 extractStore aliquots at -80°C; never refreeze. Ensure RNase-free technique.
High Background Endogenous proteinUse "Circular DNA" S30 system (lower background than linear).[1]
Precipitation High compound conc.This compound is hydrophobic. Ensure DMSO is used for stock, but keep final DMSO <1%.
No Inhibition ResistanceEnsure the E. coli strain used for S30 prep does not carry tuf mutations (rare in commercial B strains).

References

  • Hochlowski, J. E., et al. (1988).[2][11][12] Phenelfamycins, a novel complex of elfamycin-type antibiotics. II.[1][2][11][12] Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300–1315.[12]

  • Parmeggiani, A., & Swart, G. W. (1985). Mechanism of Action of Kirromycin-Like Antibiotics. Annual Review of Microbiology, 39, 557-577.[1] [1]

  • Swanson, R. N., et al. (1989).[2] Phenelfamycins, a novel complex of elfamycin-type antibiotics.[1][2][12] III. Activity in vitro and in a hamster colitis model.[2][13] The Journal of Antibiotics, 42(1), 94-101.[2]

  • Promega Corporation. (n.d.). E. coli S30 Extract System for Circular DNA Protocol.

  • Thermo Fisher Scientific. (n.d.). The Basics: In Vitro Translation.[8][9]

Sources

Application Note: Resistance-Guided Genome Mining for Phenelfamycin Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel antibiotics has stalled due to the high rediscovery rate of known compounds when using traditional bioactivity-guided screening. This Application Note details a Resistance-Guided Genome Mining (RGGM) protocol specifically designed for the discovery of phenelfamycin analogues . By leveraging the "self-resistance" hypothesis—where antibiotic producers encode resistant variants of the target protein within the biosynthetic gene cluster (BGC)—researchers can computationally identify novel BGCs before a physical molecule is ever isolated. This guide outlines the computational identification of resistant Elongation Factor Tu (tuf) alleles, the subsequent isolation of phenelfamycins from Streptomyces spp., and the validation of their mechanism of action.

Introduction & Mechanistic Grounding

The Phenelfamycin Class

Phenelfamycins belong to the elfamycin family of antibiotics (which includes kirromycin and enacyloxin). These are linear polyketides that inhibit bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu) .[1][2][3][4][5] Unlike many antibiotics that target the ribosome directly, elfamycins target the GTPase factor responsible for delivering aminoacyl-tRNA to the ribosome.[1][3][6]

Mechanism of Action: The "Stalled" Complex

EF-Tu cycles between a GTP-bound state (active, binds aa-tRNA) and a GDP-bound state (inactive, releases from ribosome).[1]

  • Normal Physiology: EF-Tu•GTP delivers aa-tRNA to the ribosome A-site.[5][6] Upon codon recognition, GTP is hydrolyzed to GDP, causing a conformational change that releases EF-Tu from the ribosome.[1][5][7]

  • Phenelfamycin Inhibition: Phenelfamycins bind to the interface of domains I and III of EF-Tu.[5] They allow GTP hydrolysis but prevent the conformational change required for EF-Tu release.[1][3][6] This locks the EF-Tu•GDP complex onto the ribosome, physically blocking translation elongation.

The Self-Resistance Hypothesis

Because EF-Tu is essential, a bacterium producing a phenelfamycin must possess a mechanism to avoid suicide.[2][4][8][9] In Streptomyces producers, this is achieved by encoding a second, divergent copy of the tuf gene (often labeled tuf2 or tuf^R) located directly within the phenelfamycin BGC. This resistant paralog contains specific point mutations (e.g., Gly222Asp) that abolish antibiotic binding while maintaining physiological function.

Discovery Logic: Instead of screening soil extracts for killing, we screen genomic databases for tuf duplications where one copy is phylogenetically divergent and clustered with polyketide synthase (PKS) genes.

Visualizing the Mechanism & Workflow

Mechanism of Action Diagram

The following diagram illustrates the interruption of the EF-Tu cycle by phenelfamycins.

EFTu_Cycle EFTu_GTP EF-Tu•GTP (Active) Ternary Ternary Complex (EF-Tu•GTP•aa-tRNA) EFTu_GTP->Ternary + aa-tRNA Ribosome_Bind Ribosome Binding (A-Site) Ternary->Ribosome_Bind Hydrolysis GTP Hydrolysis (GTP -> GDP) Ribosome_Bind->Hydrolysis Release EF-Tu Release (Recycling) Hydrolysis->Release Normal Cycle Stalled STALLED COMPLEX (Phenelfamycin Bound) Hydrolysis->Stalled Phenelfamycin Release->EFTu_GTP EF-Ts Exchange Stalled->Release BLOCKED

Caption: Phenelfamycins trap EF-Tu on the ribosome post-hydrolysis, preventing recycling.[1][3][5]

Resistance-Guided Discovery Workflow

This workflow moves from in silico prediction to in vitro validation.

Discovery_Pipeline cluster_bioinfo Phase 1: Computational Mining cluster_wetlab Phase 2: Wet Lab Validation cluster_assay Phase 3: Mechanistic Confirmation DB Genomic Databases (NCBI/JGI) Search BLASTP Search Query: EF-Tu (Tuf) DB->Search Filter Filter: Duplicated Tuf + Flanking PKS Genes Search->Filter Hit Candidate BGC Identified (Contains Resistant Tuf) Filter->Hit Ferment Fermentation (Production Media) Hit->Ferment Strain Acquisition Extract Extraction & HPLC (Activity-Guided) Ferment->Extract Structure Structure Elucidation (NMR/MS) Extract->Structure MIC MIC Profiling (WT vs Tuf-Mutant) Structure->MIC Translation In Vitro Translation (Inhibition Assay) Structure->Translation

Caption: The RGGM pipeline prioritizes strains based on genetic potential rather than initial bioactivity.

Protocol 1: Computational Mining (Bioinformatics)

Objective: Identify bacterial strains harboring silent or cryptic phenelfamycin BGCs by detecting resistant tuf paralogs.

  • Database Query:

    • Access NCBI Whole Genome Shotgun (WGS) or JGI IMG/M databases.

    • Perform a BLASTP search using the E. coli EF-Tu sequence (Accession: NP_417798) as the query.

  • Paralog Identification:

    • Filter results for genomes containing two or more tuf alleles.

    • Selection Criteria: The housekeeping tuf gene will share >90% identity with related species. The putative resistant tuf (target) will often show lower identity (75-85%) and cluster with secondary metabolite genes.

  • Neighborhood Analysis (Synteny):

    • Extract the 20kb upstream and downstream of the divergent tuf hit.

    • Run the sequence through antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

    • Positive Hit: The divergent tuf is located within a Type I Polyketide Synthase (PKS) cluster. Look for "trans-AT PKS" signatures typical of elfamycins.

  • Residue Inspection:

    • Align the divergent EF-Tu sequence against the E. coli reference.

    • Check for known resistance mutations at the antibiotic binding pocket (Domain I/III interface).

    • Key Marker: Mutation of Gly222 (e.g., Gly222Asp or Gly222Ala) is a strong predictor of kirromycin/phenelfamycin resistance [1].

Protocol 2: Production and Isolation

Objective: Isolate the phenelfamycin analogue from the prioritized Streptomyces strain.

Fermentation
  • Seed Culture: Inoculate 50 mL of Tryptic Soy Broth (TSB) with the spore stock. Incubate at 30°C, 200 rpm for 48 hours.

  • Production Culture: Transfer 2% (v/v) seed culture into 1L baffled flasks containing R5A medium (or specific Streptomyces production media like MYM).

  • Incubation: 30°C, 200 rpm for 5–7 days.

Extraction
  • Centrifugation: Separate mycelia from the supernatant (4000 rpm, 20 min). Phenelfamycins are often hydrophobic and may associate with the cell pellet, but supernatant extraction is also required.

  • Solvent Extraction:

    • Supernatant: Extract 1:1 with Ethyl Acetate.

    • Mycelia: Extract with Methanol (MeOH), filter, evaporate MeOH, and partition the residue between water and Ethyl Acetate.

  • Concentration: Combine organic layers and dry under reduced pressure (Rotavap) to yield the crude extract.

Purification
  • Flash Chromatography: Pre-fractionate crude extract on a C18 Open Column using a step gradient (H2O:MeOH from 90:10 to 0:100).

  • HPLC-DAD: Inject active fractions onto a Semi-Prep C18 column.

    • Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).

    • Detection: Elfamycins typically show UV absorption around 300–325 nm (due to the conjugated polyene system).

Protocol 3: Biological Characterization

Objective: Confirm the compound is a phenelfamycin analogue and validates its mechanism.

Resistance Profiling (MIC Assay)

To confirm the compound targets EF-Tu, test it against a panel including a wild-type sensitive strain and a strain expressing the resistant tuf allele.

Materials:

  • Tester Strain:E. coli or Bacillus subtilis.

  • Resistant Control:E. coli transformed with a plasmid carrying the resistant tuf gene (identified in Protocol 1) or a spontaneous kirromycin-resistant mutant.

Method:

  • Perform standard broth microdilution in cation-adjusted Mueller-Hinton broth.

  • Add compound (range 0.01 – 64 µg/mL).

  • Expected Result: The compound should kill the Wild Type (Low MIC) but show >100-fold higher MIC against the strain expressing the resistant EF-Tu.

In Vitro Translation Assay (Mechanism Validation)

This is the gold standard to prove the molecule inhibits protein synthesis.

Protocol:

  • Use a cell-free transcription/translation system (e.g., E. coli S30 extract or PURExpress).

  • Add a reporter plasmid (e.g., encoding Luciferase or GFP).

  • Add the purified phenelfamycin analogue at 10x MIC.

  • Readout: Measure luminescence/fluorescence over 60 minutes.

  • Differentiation:

    • Elfamycins:[2][3][5][6][9][10][11][12][13] Will completely inhibit signal production (similar to Control: Kirromycin).

    • Negative Control: DMSO (Full signal).

Data Summary: Comparative Potency

When characterizing a new phenelfamycin analogue, organize data as follows to determine efficacy and resistance profile.

CompoundS. aureus (WT) MIC (µg/mL)E. coli (WT) MIC (µg/mL)E. coli (Tuf^R mutant) MIC (µg/mL)Fold Resistance
Phenelfamycin A (Reference)0.516>64>4x
New Analogue X 0.258>64>8x
Kirromycin (Control)1.032>128>4x

Note: Phenelfamycins are typically more active against Gram-positives due to permeability issues in Gram-negatives, though the target (EF-Tu) is conserved.

References

  • Parmeggiani, A., & Swart, G. W. (1985). Mechanism of Action of Kirromycin-Like Antibiotics. Annual Review of Microbiology, 39, 557-577. [Link]

  • Thaker, M. N., et al. (2020). Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity.[2][4][8][9] ACS Infectious Diseases, 6(12), 3163–3173.[9] [Link]

  • Albarano, L., et al. (2020). Biosynthesis of the Elfamycin Family of Antibiotics.[2][4][8][9][13] Natural Product Reports, 37, 1205-1227. [Link]

  • Tang, X., & Li, Y. (2021). Target-Directed Genome Mining: A New Strategy for Natural Product Discovery.[4][14][15] Frontiers in Microbiology, 12, 634483. [Link]

Sources

Application Notes and Protocols for the Preparation of Phenelfamycin C Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of Phenelfamycin C stock solutions for use in various bioassays. This compound, a member of the elfamycin family of antibiotics, is a potent inhibitor of bacterial protein synthesis, targeting the elongation factor Tu (EF-Tu)[1]. Its primary activity is against Gram-positive anaerobic bacteria[2]. Due to its poor aqueous solubility, proper preparation of stock solutions is critical for obtaining reliable and consistent results in in vitro and in vivo studies. This guide outlines the chemical properties of this compound, provides detailed, step-by-step protocols for its solubilization and storage, and discusses best practices for its use in bioassays to ensure data integrity.

Introduction: The Scientific Rationale

This compound is a complex polyketide natural product isolated from Streptomyces violaceoniger[3][4][5]. Like other elfamycins, its mechanism of action involves binding to EF-Tu, a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during protein synthesis[1][6]. By locking EF-Tu in an inactive conformation on the ribosome, this compound effectively halts protein elongation, leading to bacterial growth inhibition.

The lipophilic nature of this compound necessitates the use of organic solvents for its solubilization. The choice of solvent and the subsequent handling and storage of the stock solution are paramount for maintaining the compound's stability and biological activity. This application note provides a scientifically grounded protocol that addresses these challenges, ensuring the delivery of a consistent and active compound to your bioassays.

Mechanism of Action of this compound

The following diagram illustrates the inhibitory action of this compound on bacterial protein synthesis.

Aminoacyl-tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (Aminoacyl-tRNA:EF-Tu-GTP) Aminoacyl-tRNA->Ternary_Complex EF-Tu-GTP EF-Tu-GTP EF-Tu-GTP->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Binds to A-site Protein_Elongation Protein Elongation Ribosome->Protein_Elongation GTP Hydrolysis & EF-Tu-GDP Release Inactive_Complex Inactive Ribosome-Bound EF-Tu-GDP Complex Ribosome->Inactive_Complex Inhibited by Phenelfamycin_C This compound Phenelfamycin_C->Inactive_Complex

Caption: Inhibition of protein synthesis by this compound.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

PropertyValueSource
Molecular Formula C₅₈H₈₃NO₁₈[7]
Molecular Weight 1082.3 g/mol
CAS Number 118498-93-4
Appearance Likely a solid powder, similar to the light tan appearance of Phenelfamycin E.[1]Inferred from related compounds
Solubility Poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.Inferred from Phenelfamycin E[1]
Storage Temperature -20°CInferred from Phenelfamycin E and general antibiotic protocols[1][8][9][10]

Recommended Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro bioassays.

Materials
  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile, amber, polypropylene microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable pipette tips

Safety Precautions
  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO before handling. In the absence of a specific MSDS for this compound, handle with the caution accorded to a novel, biologically active compound.

Step-by-Step Protocol
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.0823 mg of this compound (Molecular Weight = 1082.3 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C in the dark.

cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage Equilibrate Equilibrate This compound to Room Temp Weigh Weigh this compound in an Amber Vial Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex until Dissolved Add_DMSO->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C in the Dark Aliquot->Store

Caption: Workflow for this compound stock solution preparation.

Best Practices for Use in Bioassays

The introduction of an organic solvent into a biological assay can have unintended effects. The following best practices are recommended to minimize solvent-induced artifacts.

  • Solvent Tolerance: Before conducting experiments with this compound, it is crucial to determine the tolerance of your specific cell line or bacterial strain to the chosen solvent (e.g., DMSO). This is typically done by running a vehicle control experiment with a range of solvent concentrations.

  • Final Solvent Concentration: Aim for a final concentration of the organic solvent in the assay medium to be as low as possible, typically ≤0.5% (v/v).

  • Serial Dilutions: Prepare serial dilutions of the this compound stock solution in the assay medium immediately before use. Avoid preparing intermediate dilutions in pure solvent if possible, as this can lead to precipitation.

  • Homogeneity: Ensure that the final assay solution is well-mixed after the addition of the this compound stock solution to ensure a homogenous concentration.

Stability and Storage

  • Stock Solutions: Store at -20°C in the dark. When stored properly, stock solutions in anhydrous DMSO are generally stable for several months. However, it is advisable to prepare fresh stock solutions regularly.

  • Aqueous Dilutions: Aqueous dilutions of this compound are likely to be much less stable and should be prepared fresh for each experiment and used immediately. Do not store aqueous dilutions.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Conclusion

The protocol and guidelines presented in this application note are designed to ensure the accurate and reproducible preparation of this compound stock solutions for bioassays. By adhering to these procedures, researchers can minimize variability in their experiments and obtain reliable data on the biological activity of this potent antibiotic. The principles of careful weighing, proper solubilization, and appropriate storage are fundamental to the successful use of this compound in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Phenelfamycin E. Retrieved February 20, 2026.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 20, 2026, from [Link]

  • An, D., & Schnappinger, D. (2015). New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation. ACS chemical biology, 10(1), 295–303. [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved February 20, 2026, from [Link]

  • Swanson, S. J., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. The Journal of antibiotics, 41(10), 1316–1322. [Link]

  • Hochlowski, J. E., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of antibiotics, 41(10), 1300–1315. [Link]

  • University of Wisconsin-Madison. (n.d.). Antibiotic Preparation. Retrieved February 20, 2026, from [Link]

  • Barrick Lab, The University of Texas at Austin. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved February 20, 2026, from [Link]

  • Gagliardi, D. L., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of antibiotics, 41(10), 1291–1299. [Link]

  • Agilent Technologies. (n.d.). Antibiotic Solutions. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Phenelfamycin C Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dedicated to improving the yield of Phenelfamycin C from Streptomyces fermentation. This compound, a member of the elfamycin family of antibiotics, is produced by species such as Streptomyces violaceoniger[1]. This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and advanced strategies to help you maximize your production titers.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions regarding this compound fermentation.

Q1: What is this compound and which organism produces it?

A1: Phenelfamycins are a complex of elfamycin-type antibiotics. They have been isolated from the fermentation broth of soil-derived Streptomyces violaceoniger[1][2]. These compounds are noted for their activity against anaerobic bacteria[1].

Q2: What are the typical fermentation conditions for secondary metabolite production in Streptomyces?

A2: While species-specific, optimal production of secondary metabolites in Streptomyces generally occurs under specific environmental and nutritional conditions. Key parameters include a neutral to slightly alkaline initial pH (typically 6.5-7.5), temperatures between 28-38°C, and a sufficient incubation period, often ranging from 7 to 14 days.[3][4][5] Aeration and agitation are also critical for supplying dissolved oxygen and ensuring homogenous nutrient distribution.[6][7]

Q3: Why is my Streptomyces culture growing well (high biomass), but the this compound yield is low?

A3: This common issue, known as the "growth-product decoupling," often indicates that fermentation conditions are favoring primary metabolism (cell growth) over secondary metabolism (antibiotic production). Secondary metabolite biosynthesis is typically triggered by nutrient limitation or other stress signals.[8] High levels of easily metabolized carbon or nitrogen sources can repress the biosynthetic gene clusters responsible for antibiotic production.[8]

Section 2: Troubleshooting Guide - Diagnosing and Solving Low Yield

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound fermentation.

Issue 1: Consistently Low or No this compound Titer

If your fermentation consistently results in poor yields, a systematic evaluation of your process is necessary. The following flowchart and detailed explanations will guide your troubleshooting efforts.

LowYield_Troubleshooting start Start: Low/No Yield media Step 1: Evaluate Fermentation Medium start->media params Step 2: Assess Physical Fermentation Parameters media->params sub_media_c Carbon Source: Repression by glucose? media->sub_media_c sub_media_n Nitrogen Source: Type & C:N ratio optimal? media->sub_media_n sub_media_p Phosphate Levels: Inhibitory concentrations? media->sub_media_p inoculum Step 3: Verify Inoculum Quality params->inoculum sub_params_ph pH: Is the profile optimal for production phase? params->sub_params_ph sub_params_temp Temperature: Growth vs. Production temp optimal? params->sub_params_temp sub_params_do Dissolved Oxygen (DO): Shear stress or oxygen limitation? params->sub_params_do strain Step 4: Confirm Strain Integrity & Viability inoculum->strain sub_inoculum Seed Age & Density: Is inoculum in log phase? Correct volume? inoculum->sub_inoculum sub_strain Genetic Drift: Has the strain lost productivity after subculturing? strain->sub_strain

Caption: Troubleshooting workflow for low this compound yield.

In-Depth Analysis:

  • Step 1: Fermentation Medium Evaluation

    • Causality: The composition of the fermentation medium is the most critical factor influencing secondary metabolite production.[3] An imbalance can lead to the repression of biosynthetic pathways.

    • Carbon Source: High concentrations of rapidly assimilated sugars like glucose can cause carbon catabolite repression, which actively inhibits the production of many antibiotics.

      • Solution: Test alternative, more complex carbon sources like starch, maltose, or glycerol.[7][9] Alternatively, implement a fed-batch strategy where a limiting amount of glucose is fed continuously during the production phase to maintain metabolic activity without causing repression.[10]

    • Nitrogen Source: The type and concentration of the nitrogen source profoundly impact yield.[8] High levels of ammonium, for instance, are known to repress antibiotic synthesis in some Streptomyces species.[8]

      • Solution: Experiment with different nitrogen sources, such as yeast extract, peptone, casein, or sodium nitrate.[11][12] Evaluating the carbon-to-nitrogen (C:N) ratio is crucial, as a higher ratio often favors secondary metabolism.

    • Trace Metals & Phosphate: Trace elements like iron, manganese, and zinc are essential cofactors for enzymes in the biosynthetic pathway.[11] Conversely, high concentrations of phosphate are well-documented suppressors of secondary metabolite production in Streptomyces.

      • Solution: Ensure the medium contains adequate trace metals.[11] Test different phosphate concentrations to find a level that supports growth without inhibiting production.

  • Step 2: Physical Parameter Assessment

    • Causality: Physical parameters directly affect enzyme kinetics and cellular physiology. The optimal conditions for growth are often different from those for production.

    • pH: The ideal pH for growth may differ from the optimal pH for antibiotic production. A pH shift during fermentation can either trigger or inhibit biosynthesis.[4]

      • Solution: Monitor the pH profile throughout the fermentation. The optimal initial pH for Streptomyces is often near neutral (pH 6.5-7.5).[5] Conduct studies to determine if a different pH is required during the production phase.

    • Temperature: Temperature affects both growth rate and enzyme stability.

      • Solution: While many Streptomyces species grow well at 30°C, the optimal temperature for secondary metabolite production might be slightly lower or higher (e.g., 25°C or 35°C).[3][4][7] A two-stage temperature strategy (e.g., 30°C for growth, then shifting to 25°C for production) can be effective.

    • Dissolved Oxygen (DO): Streptomyces are aerobic, and oxygen availability is critical. Low DO can be a limiting factor, while excessive agitation (to increase DO) can cause shear stress, damaging the mycelia.

      • Solution: For bioreactors, maintain a DO level above 20-30% saturation.[6] Optimize the agitation and aeration rates to ensure sufficient oxygen transfer without causing excessive shear.[6] For shake flasks, ensure adequate headspace and use baffled flasks to improve aeration.

  • Step 3 & 4: Inoculum and Strain Integrity

    • Causality: A healthy, actively growing inoculum is essential for a successful fermentation. Furthermore, Streptomyces are known for their genetic instability, and high-yielding strains can lose their productivity over successive subcultures.

    • Solution:

      • Inoculum: Standardize your inoculum preparation. Use a seed culture in the mid-to-late exponential growth phase. Optimize the inoculum size (typically 5-10% v/v).[5][13]

      • Strain Integrity: Maintain a master cell bank of the high-yielding strain stored in glycerol at -80°C. Avoid excessive subculturing. If a decline in yield is observed over time, return to an earlier, more productive stock from the cell bank.

Issue 2: Batch-to-Batch Inconsistency

Inconsistent yields are often due to subtle variations in raw materials or procedures.

  • Raw Material Variability: The composition of complex media components like yeast extract or peptone can vary between suppliers and even between lots from the same supplier.

  • Procedural Drift: Small, unintentional changes in protocols (e.g., sterilization time, inoculum age) can have a cumulative effect.

Solution:

  • Qualify Raw Materials: Test new lots of complex components in small-scale experiments before use in large-scale fermentations.

  • Standardize Operating Procedures (SOPs): Maintain rigorous, detailed SOPs for media preparation, sterilization, and inoculation to ensure consistency.

Section 3: Protocols for Yield Optimization

This section provides actionable experimental protocols to guide your optimization studies.

Protocol 1: One-Factor-at-a-Time (OFAT) Media Component Screening

This method helps identify which media components have the most significant impact on this compound yield.

Objective: To determine the optimal concentration of key carbon and nitrogen sources.

Methodology:

  • Establish a Basal Medium: Start with a known production medium for Streptomyces. A good starting point could be ISP2 or a custom medium.

  • Vary One Factor: Create a series of flasks where only one component's concentration is varied while all others are kept constant. For example:

    • Carbon Source (Glucose): 10 g/L, 20 g/L, 30 g/L, 40 g/L.

    • Nitrogen Source (Yeast Extract): 2 g/L, 4 g/L, 6 g/L, 8 g/L.

  • Fermentation: Inoculate all flasks with a standardized inoculum and run the fermentation under consistent physical parameters (temperature, agitation).

  • Analysis: At the end of the fermentation, measure biomass (e.g., dry cell weight) and quantify the this compound titer (e.g., via HPLC).

  • Interpretation: Plot the yield against the concentration of the varied component to identify the optimal level. Repeat for all key components.

Parameter Range to Test Rationale
Primary Carbon Source (e.g., Glucose) 10 - 50 g/LDetermines energy supply and potential for catabolite repression.[13]
Complex Nitrogen Source (e.g., Yeast Extract) 2 - 10 g/LProvides amino acids, vitamins, and growth factors.
Inorganic Nitrogen (e.g., (NH₄)₂SO₄) 1 - 5 g/LCan influence pH and secondary metabolite repression.[8]
Phosphate (K₂HPO₄) 0.1 - 1.0 g/LEssential for growth but can be inhibitory at high levels.
Calcium Carbonate (CaCO₃) 1 - 5 g/LActs as a pH buffer and can influence mycelial morphology.[5][9]

Table 1: Example ranges for OFAT media component screening.

Section 4: Advanced Strategies for Yield Enhancement

Once the basics are optimized, advanced techniques can provide further improvements.

Metabolic Engineering & Regulatory Manipulation

The biosynthesis of secondary metabolites is controlled by a complex regulatory network.[14][15][16] Manipulating these networks offers a powerful strategy for yield improvement.

Regulatory_Pathway Global_Regulators Global Regulators (e.g., ppGpp, A-factor) Pathway_Regulators Pathway-Specific Regulators (Cluster-Situated) Global_Regulators->Pathway_Regulators Activates/Represses Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Regulators->Biosynthetic_Genes Activates Transcription Phenelfamycin_C This compound Biosynthetic_Genes->Phenelfamycin_C Precursor_Supply Primary Metabolism (Precursor Supply) Precursor_Supply->Biosynthetic_Genes Provides Building Blocks

Sources

Technical Support Center: Phenelfamycin Downstream Processing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Fermentation Impurities from Phenelfamycin Extracts

Introduction: The Phenelfamycin Challenge

Welcome to the technical support hub for elfamycin-class antibiotic purification. Phenelfamycins (A, B, C, E, F, and unphenelfamycin) are potent inhibitors of bacterial protein synthesis (targeting factor EF-Tu), typically produced via submerged fermentation of Streptomyces violaceoniger or Streptomyces lydicus.

The Core Problem: Phenelfamycins are highly lipophilic and structurally complex. Common impurities include:

  • Lipids/Oils: Residual carbon sources (soy oil) and antifoams.

  • Congeners: Structurally near-identical analogs (e.g., separating Phenelfamycin A from B or E).

  • Pigments: Streptomyces -derived melanins and prodigiosin-like compounds.

This guide moves beyond standard textbook protocols, addressing the specific "pain points" of isolating these molecules with high purity (>95%).

Module 1: Primary Capture & Extraction

Q: My crude yield is significantly lower than the HPLC titer of the fermentation broth. Where am I losing product?

Diagnosis: You are likely discarding the mycelial mass or failing to extract it aggressively enough. Phenelfamycins are lipophilic; a significant portion of the product adheres to the cell wall or is intracellular.

The Protocol (Split-Stream Extraction): Do not treat the whole broth as a single unit. Separation is key.

  • Centrifugation: Separate the fermentation broth into Supernatant (Liquid) and Mycelial Cake (Solid) .

  • Stream A (Liquid): Extract with Ethyl Acetate (EtOAc) at a 1:1 ratio.

    • Why: EtOAc has excellent selectivity for phenelfamycins over more polar media components.

  • Stream B (Solids): Extract the mycelial cake with Acetone or Methanol .

    • Why: The mycelia require a water-miscible solvent to penetrate the cell wall and solubilize the membrane-bound antibiotic.

  • Convergence: Evaporate the Acetone from Stream B to an aqueous residue, then extract this residue with EtOAc. Combine this with the EtOAc from Stream A.

Pro-Tip: If you skip the acetone extraction of the mycelia, you may lose up to 40% of your total yield [1].

Q: I have a persistent emulsion during the Ethyl Acetate extraction. How do I break it?

Diagnosis: Streptomyces fermentations are rich in proteins and residual oils (used as carbon sources), which act as surfactants.

Troubleshooting Steps:

  • The "Salting Out" Method: Add NaCl to the aqueous phase (up to 5% w/v). This increases the ionic strength, driving the organic compounds (phenelfamycins) into the organic phase and disrupting the protein-stabilized interface.

  • pH Adjustment: Phenelfamycins are generally stable in neutral to slightly acidic conditions. Adjusting the broth to pH 6.0–6.5 prior to extraction can reduce protein solubility and minimize emulsion formation without degrading the antibiotic [2].

  • Filtration Aid: If the emulsion is caused by fine particulate matter, pass the broth through a Celite (diatomaceous earth) pad before solvent addition.

Module 2: Intermediate Purification (Lipid & Pigment Removal)

Q: My oily crude extract is clogging my Prep-HPLC column. How do I remove the lipids?

Diagnosis: The lipophilic nature of phenelfamycins means they co-extract with fermentation oils (soybean oil, methyl oleate). Injecting this "gunk" onto a C18 column will irreversibly foul the stationary phase.

The Solution: Liquid-Liquid Partition (Defatting) Before chromatography, you must perform a defatting step.

  • Dissolution: Dissolve your combined crude extract in 90% Methanol/Water .

  • Partition: Wash this solution with n-Hexane (1:1 ratio).

    • Mechanism:[1][2] Highly non-polar lipids partition into the Hexane. The phenelfamycins (which are polar enough due to their sugar moieties/glycosidic linkages) remain in the Methanol/Water phase.

  • Validation: Spot both phases on a TLC plate. The Hexane layer should contain UV-inactive oils; the Methanol layer should contain the UV-active antibiotic.

Q: The extract is dark brown/red. How do I remove these pigments?

Diagnosis: Streptomyces produce phenolic pigments.

The Solution: Sephadex LH-20 Chromatography Do not use silica gel yet (irreversible adsorption risk).

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol.

  • Mechanism: LH-20 separates based on molecular size and adsorption. Most pigments are small, aromatic molecules that adsorb strongly to the resin and elute after the larger antibiotic molecules.

Module 3: Polishing (Congener Separation)

Q: I cannot separate Phenelfamycin A from Phenelfamycin B and E. They co-elute.

Diagnosis: These congeners differ only by minor methylation or oxidation patterns. Standard gradients are insufficient.

The Protocol: High-Resolution C18 Optimization You need to flatten the gradient and control the pH.

  • Column: High-surface area C18 (e.g., 5µm, 100Å).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH control).

  • Mobile Phase B: Acetonitrile (ACN).

  • The "Shallow" Gradient:

    • Instead of 0%

      
       100% B, focus on the elution window.
      
    • Phenelfamycins typically elute between 40-60% ACN.

    • Run: Isocratic hold at 40% B for 5 mins, then 40%

      
       60% B over 40 minutes .
      
  • Why it works: A shallow slope (0.5% change/min) maximizes the interaction difference between the slightly different hydrophobicities of the congeners [1][3].

Visualizing the Workflow

Figure 1: The Split-Stream Extraction Logic

This diagram illustrates the critical decision-making process for maximizing recovery from Streptomyces fermentation.

PhenelfamycinExtraction Start Harvested Fermentation Broth Centrifuge Centrifugation (Separation Step) Start->Centrifuge Supernatant Liquid Supernatant Centrifuge->Supernatant Mycelia Mycelial Cake (Solids) Centrifuge->Mycelia ExtractLiq Extract w/ Ethyl Acetate (1:1 Ratio) Supernatant->ExtractLiq ExtractSol Extract w/ Acetone (Cell Lysis) Mycelia->ExtractSol Combine Combine Organic Phases ExtractLiq->Combine EvapSol Evaporate Acetone (to Aqueous Residue) ExtractSol->EvapSol ReExtract Re-extract Residue w/ Ethyl Acetate EvapSol->ReExtract ReExtract->Combine Defat Partition vs. Hexane (Remove Lipids) Combine->Defat FinalCrude Crude Phenelfamycin Extract (Ready for HPLC) Defat->FinalCrude

Caption: Figure 1: Split-stream extraction protocol ensuring recovery of both extracellular (broth) and intracellular (mycelial) phenelfamycins.

Figure 2: Impurity Troubleshooting Matrix

Use this logic flow to identify the correct purification step based on the visual or analytical symptom.

ImpurityLogic Symptom Symptom Observed Oily Oily/Waxy Residue (High Backpressure) Symptom->Oily Pigment Dark Red/Brown Color Symptom->Pigment CoElution Overlapping Peaks (Congeners) Symptom->CoElution Action1 Hexane/MeOH Partition Oily->Action1 Cause: Lipids Action2 Sephadex LH-20 (MeOH Mobile Phase) Pigment->Action2 Cause: Phenolics Action3 Optimize C18 Gradient (Shallow Slope) CoElution->Action3 Cause: Isomers Result1 Lipids Removed Action1->Result1 Result2 Pigments Adsorbed Action2->Result2 Result3 Baseline Separation Action3->Result3

Caption: Figure 2: Diagnostic flowchart for selecting the appropriate purification modality based on specific impurity profiles.

Summary Data Table: Solvent Efficiency

Based on partition coefficient studies for Elfamycin-class antibiotics.

Solvent SystemTarget ComponentFate of PhenelfamycinFate of Impurity
Ethyl Acetate / Water (pH 6.5) Primary Extraction Partitions to Organic Phase (High Efficiency)Salts/Proteins remain in Aqueous Phase
Acetone (Solid Extraction) Mycelial Recovery Solubilized from Cell WallCell Debris removed via Filtration
Hexane / 90% MeOH Defatting Remains in MeOH PhaseFats/Oils partition to Hexane
Chloroform / Water Alternative Wash Partitions to ChloroformHighly polar sugars removed

References

  • Jackson, M., Karwowski, J. P., Theriault, R. J., Maus, M. L., & Kohl, W. L. (1988).[3] Phenelfamycins, a novel complex of elfamycin-type antibiotics.[3][4] I. Discovery, taxonomy and fermentation.[3] The Journal of Antibiotics, 41(10), 1293–1299.[3]

  • Hochlowski, J. E., Buytendorp, M. H., DN, W., & McAlpine, J. B. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300–1315.

  • Waitz, J. A. (2008). Methods for reducing impurity level in mycophenolic acid fermentation. U.S. Patent Application No. 12/062,674. (Cited for general principles of impurity removal in Streptomyces fermentation).

Sources

Technical Support Center: Phenelfamycin C Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for resolving chromatographic peak tailing in Phenelfamycin C , a complex elfamycin-type polyketide antibiotic.[1][2][3][4]

Topic: Resolving Peak Tailing & Asymmetry Role: Senior Application Scientist Status: Active Support | Last Updated: February 20, 2026[1][3]

Executive Summary: The Phenelfamycin Challenge

This compound (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) presents unique chromatographic challenges due to its amphiphilic polyketide structure .[2][3][4] It contains a hydrophobic conjugated backbone, hydrophilic glycosidic moieties, and a terminal carboxylic acid.

Root Causes of Tailing:

  • Silanol Interactions: The sugar moieties and amide linkages hydrogen-bond with residual silanols on silica columns.[1]

  • Ionization Mismatch: The carboxylic acid group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) undergoes partial ionization at neutral pH, leading to "mixed-mode" retention.[2][3][4]
    
  • Metal Chelation: Like its analog kirromycin, this compound can chelate trace metals (Fe, Al) in the HPLC system, causing severe tailing.[1]

Diagnostic Workflow (Interactive Q&A)

Phase 1: Isolate the Variable

Q: Is the tailing caused by the column or the system?

  • Test: Replace the column with a restrictor capillary (zero-dead-volume union) and inject the sample.

  • Observation:

    • Sharp Pulse: The system flow path is clean.[1] The issue is the column chemistry .

    • Broad/Tailing Pulse: The issue is extra-column volume (tubing too wide, detector cell too large) or injector carryover .[1]

Q: Does the tailing persist after a fresh mobile phase preparation?

  • Context: Phenelfamycins are sensitive to buffer age.[1] Evaporation of organic modifiers changes retention; bacterial growth in aqueous buffers increases background noise and tailing.[1]

  • Action: Prepare fresh mobile phase daily. Filter through 0.2 µm membranes.[1][5]

Phase 2: Chemical Troubleshooting

Q: What is the pH of your mobile phase?

  • Incorrect Approach: Running at pH 6.0–7.0.[1]

  • Why: At this pH, the carboxylic acid is partially ionized (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), and silica silanols (
    
    
    
    ) are active.[2][3][4] This creates ionic repulsion/attraction dynamics that widen peaks.[1]
  • Correct Approach: Lock pH at 2.5 – 3.0 .

    • Mechanism:[1][2][3][4] Protonates the carboxylic acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) for consistent hydrophobic retention and suppresses silanol ionization.
      

Q: Are you using a standard C18 column?

  • Risk: Standard silica C18 columns often have high residual silanol activity.[1]

  • Solution: Switch to a High-Purity, End-Capped C18 or a Charged Surface Hybrid (CSH) column.[1][2][3][4] These surfaces are chemically modified to repel basic/polar interactions.[1]

Visual Troubleshooting Logic

Diagram 1: Tailing Diagnostic Flowchart

This logic tree guides you from symptom to solution.[1]

TailingDiagnosis start START: Peak Tailing > 1.5 check_sys Step 1: Bypass Column (Union Test) start->check_sys sys_res Is the pulse sharp? check_sys->sys_res sys_fail System Issue: - Dead volume - Detector time constant - Injector seal leak sys_res->sys_fail No (Broad) col_check Step 2: Check Chemistry sys_res->col_check Yes (Sharp) ph_check Is Mobile Phase pH < 3.0? col_check->ph_check adjust_ph Action: Lower pH to 2.5 (Use Formic or Phosphoric Acid) ph_check->adjust_ph No col_type Is Column End-Capped? ph_check->col_type Yes change_col Action: Switch to Hybrid/End-capped C18 col_type->change_col No metal_check Action: Add 0.1 mM EDTA (Check for Chelation) col_type->metal_check Yes

Caption: Logical decision tree for isolating the root cause of peak tailing in Phenelfamycin chromatography.

Optimization Protocols

Protocol A: Mobile Phase Engineering

Objective: Suppress silanol activity and prevent metal chelation.[1]

ParameterRecommendationScientific Rationale
Buffer 10-25 mM Ammonium Formate or PhosphateProvides ionic strength to mask silanols; Phosphate is superior for suppressing tailing but non-volatile (not MS friendly).[1][2][3][4]
pH 2.5 ± 0.1 Ensures this compound is fully protonated (neutral state), maximizing hydrophobic interaction and minimizing ionic drag.[1]
Chelator 0.1 mM EDTA (if using UV)Phenelfamycins can chelate Fe/Al in stainless steel frits.[1][3] EDTA scavenges these metals.[1] Note: Do not use with LC-MS.[1][2][3]
Organic Acetonitrile (ACN)Sharper peaks than Methanol due to lower viscosity and different selectivity for polyketides.[1][3]
Protocol B: Column Regeneration (The "Shock" Treatment)

If a previously good column begins tailing, hydrophobic contaminants (lipids/proteins from fermentation broth) may be fouling the stationary phase.[1]

  • Disconnect column from detector (to prevent fouling the flow cell).

  • Reverse the column direction (if permitted by manufacturer).[1][6]

  • Flush at 50% standard flow rate:

    • 20 Column Volumes (CV) 95% Water / 5% ACN (Remove salts).[1][2][3][4]

    • 20 CV Tetrahydrofuran (THF) (Solubilize stubborn hydrophobic residues).[1][2][3][4]

    • 20 CV 95% ACN / 5% Water (Re-equilibrate organic).[1][3]

    • 20 CV Initial Mobile Phase .[1]

Mechanism of Action: Why Tailing Occurs

Understanding the molecular interaction is key to prevention.[1]

Diagram 2: Silanol Interaction vs. Suppression

This diagram illustrates how the Phenelfamycin molecule interacts with the silica surface under different conditions.[1]

Mechanism cluster_bad High pH / Non-Endcapped (Tailing) cluster_good Low pH / Endcapped (Sharp Peak) Silanol Silanol (Si-O⁻) Interaction Strong Ionic Attraction Silanol->Interaction Phenel Phenelfamycin-NH⁺ Interaction->Phenel Silanol_Capped Si-O-CH3 (End-capped) No_Interact No Interaction (Elution) Phenel_Neut Phenelfamycin-N (Protonated/Neutral) Phenel_Neut->No_Interact Repulsion

Caption: Left: Ionic attraction between ionized silanols and basic moieties causes drag (tailing).[1][2][3][4] Right: Low pH and end-capping prevent this interaction.[1][2][3]

Frequently Asked Questions (FAQs)

Q: I am using LC-MS. Can I use Phosphate buffer to fix the tailing? A: No. Phosphate is non-volatile and will precipitate in the MS source, causing catastrophic clogging.[1]

  • Alternative: Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) .[1][2][3]

    • Warning: TFA (0.05%) is excellent for peak shape but suppresses MS ionization signal.[1][3] Use the minimum effective concentration.

Q: My peak is fronting, not tailing. Is this the same issue? A: No. Fronting is usually caused by Mass Overload or Solvent Mismatch .[1][7]

  • Solvent Mismatch: If you dissolve this compound in 100% DMSO but inject into a 95% Water mobile phase, the drug precipitates at the head of the column.

  • Fix: Dilute the sample with the initial mobile phase (e.g., 50% Water / 50% ACN) before injection.[1]

Q: Why does tailing increase as the column ages? A: The "End-capping" (small alkyl chains blocking silanols) hydrolyzes over time, especially at low pH (<2) or high temperature (>60°C).[1][2][3][4] This exposes raw silanols.[1]

  • Fix: If the column is old (>500 injections), replacement is the only robust solution.[1]

References

  • Hochlowski, J. E., et al. (1988).[1] "Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination." The Journal of Antibiotics, 41(10), 1300–1315.

  • Dolan, J. W. (2003).[1] "LC Troubleshooting: Peak Tailing and Fronting." LCGC North America.[1]

  • Restek Corporation. (2018).[1] "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?"

  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.[1]

Sources

Technical Support Center: Overcoming Intrinsic Resistance in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers in the fight against Gram-negative bacterial resistance. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed to address the common challenges encountered when studying and overcoming intrinsic resistance mechanisms. Our focus is on providing not just the "how," but the critical "why" behind each experimental step, ensuring scientific integrity and fostering a deeper understanding of the complex interplay between antibiotics and bacteria.

I. Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise during the investigation of Gram-negative intrinsic resistance.

Q1: My compound is effective against Gram-positive bacteria but not Gram-negatives. What are the likely intrinsic resistance mechanisms at play?

A: Gram-negative bacteria possess a unique outer membrane (OM) that serves as a formidable permeability barrier, which is absent in Gram-positive bacteria.[1][2][3][4] This is the most common reason for the discrepancy in activity. The OM's outer leaflet is composed of lipopolysaccharide (LPS), creating a hydrophilic surface that restricts the entry of hydrophobic compounds.[2] Additionally, the OM contains porin channels that limit the influx of larger molecules.[5][6] Furthermore, Gram-negative bacteria are equipped with a variety of efflux pumps, such as the Resistance-Nodulation-Division (RND) superfamily, that actively expel antibiotics from the cell before they can reach their intracellular targets.[7][8][9]

Q2: How can I begin to experimentally determine which intrinsic resistance mechanism is affecting my compound's activity?

A: A systematic approach is recommended. First, determine the Minimum Inhibitory Concentration (MIC) of your compound against a wild-type Gram-negative strain and an isogenic mutant lacking a major efflux pump system (e.g., ΔtolC or ΔacrB). A significant decrease in the MIC for the mutant strain suggests your compound is a substrate for that efflux pump.[10] To investigate the role of the outer membrane, you can perform a checkerboard assay with a known OM permeabilizer, such as EDTA or polymyxin B nonapeptide.[2][11] A synergistic effect (a significant reduction in the MIC of your compound) indicates that poor OM permeability is a limiting factor.

Q3: What are the key differences between the major families of efflux pumps in Gram-negative bacteria?

A: Gram-negative bacteria possess several families of efflux pumps, with the RND (Resistance-Nodulation-Division) superfamily being the most clinically significant due to its ability to recognize and expel a wide range of antibiotic classes.[8][9][12][13] Other important families include the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, the Multidrug and Toxin Extrusion (MATE) family, and the ATP-Binding Cassette (ABC) superfamily.[7][12][13] RND pumps, such as AcrAB-TolC in E. coli, are tripartite systems that span the entire cell envelope, from the inner membrane to the outer membrane, allowing for the direct expulsion of substrates out of the cell.[7][12][13]

Q4: Can enzymatic degradation of my compound be considered an intrinsic resistance mechanism?

A: While some level of enzymatic activity may be inherent to a bacterial species, high levels of antibiotic-inactivating enzymes, such as broad-spectrum β-lactamases, are often acquired through horizontal gene transfer and are thus considered a form of acquired resistance.[1] However, some bacteria may intrinsically produce low levels of certain enzymes that can contribute to resistance. To investigate this, you can perform an antibiotic stability assay using a cell-free lysate of the bacteria. A decrease in the concentration of your compound over time would indicate enzymatic degradation.

II. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Outer Membrane Permeability Assays

Issue 1: High background fluorescence or inconsistent results in the NPN uptake assay.

  • Question: My negative control (cells with NPN but without a permeabilizing agent) shows high fluorescence, or my replicates are not consistent. What could be the cause?

  • Answer & Troubleshooting:

    • Causality: High background fluorescence suggests that the outer membranes of your bacterial population are already compromised, leading to NPN uptake without the addition of a permeabilizer. This can be due to harsh cell handling or the use of cells that are not in a healthy growth phase.

    • Troubleshooting Steps:

      • Gentle Cell Handling: When washing and resuspending your cells, avoid vigorous vortexing. Use gentle pipetting to resuspend the pellet.

      • Optimal Growth Phase: Ensure your cells are in the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6). Stationary phase cells may have altered membrane integrity.

      • Temperature Control: For some species like Pseudomonas, it is crucial to keep the cells at room temperature during harvesting and resuspension to prevent them from becoming "leaky".[14]

      • Buffer Composition: Use a buffer that helps maintain outer membrane integrity, such as HEPES buffer supplemented with a low concentration of MgCl2.

      • NPN Concentration: Titrate the concentration of NPN used. Too high a concentration can lead to non-specific fluorescence.

Issue 2: No significant increase in fluorescence in the NPN uptake assay even with a known permeabilizer.

  • Question: I'm using a compound that is supposed to permeabilize the outer membrane, but I'm not seeing a significant increase in NPN fluorescence. Why might this be?

  • Answer & Troubleshooting:

    • Causality: This could be due to several factors, including insufficient concentration of the permeabilizer, the kinetics of permeabilization being too slow for the assay timeframe, or issues with the NPN dye itself.

    • Troubleshooting Steps:

      • Concentration of Permeabilizer: Ensure you are using an appropriate concentration range for your test compound. You may need to perform a dose-response experiment.

      • Incubation Time: The standard NPN assay is a rapid measurement. If your compound has a slower mechanism of action, you may need to pre-incubate the cells with the compound for a longer period before adding NPN.

      • NPN Stock Solution: Ensure your NPN stock solution is properly prepared and stored, as it is light-sensitive.

      • Instrument Settings: Verify the excitation and emission wavelengths on your fluorometer are correctly set for NPN (typically around 350 nm for excitation and 420 nm for emission).[5][14][15]

Efflux Pump Activity Assays

Issue 3: Inconsistent results in the ethidium bromide (EtBr) accumulation assay.

  • Question: My replicates for the EtBr accumulation assay are not consistent, or the fluorescence signal is weak. What are the common pitfalls?

  • Answer & Troubleshooting:

    • Causality: Inconsistent results can stem from variations in cell density, cell health, or the concentration of the efflux pump inhibitor. A weak signal may indicate that EtBr is not accumulating sufficiently, even in the presence of an inhibitor.

    • Troubleshooting Steps:

      • Standardized Inoculum: It is critical to start with a standardized cell density (e.g., OD600 of 0.4-0.6) for each replicate.

      • Cell Washing: Thoroughly wash the cells to remove any residual growth medium that might interfere with the assay.

      • Efflux Pump Inhibitor Concentration: The concentration of the efflux pump inhibitor is crucial. If it is too low, it will not effectively block the pumps. If it is too high, it may have its own effects on membrane potential and cell viability. Perform a dose-response curve for the inhibitor. Phenylalanine-arginine β-naphthylamide (PAβN) is a commonly used broad-spectrum efflux pump inhibitor for Gram-negative bacteria.[16][17]

      • Energy Source: The activity of many efflux pumps is energy-dependent. Ensure that the assay buffer contains an energy source like glucose to power the pumps in your control experiments.

      • Real-Time Monitoring: Whenever possible, use a plate reader capable of kinetic reads to monitor EtBr accumulation in real-time. This can provide more robust data than endpoint reads.

Issue 4: High fluorescence in the efflux-proficient (wild-type) strain without an inhibitor.

  • Question: My wild-type strain is showing high EtBr accumulation, similar to the efflux-deficient mutant or the wild-type with an inhibitor. What does this mean?

  • Answer & Troubleshooting:

    • Causality: This could indicate that the efflux pumps are not being expressed at a high level under your experimental conditions, or that the outer membrane is compromised, leading to passive influx of EtBr that overwhelms the efflux capacity.

    • Troubleshooting Steps:

      • Induction of Efflux Pumps: Some efflux pumps are inducible. You may need to grow the cells in the presence of a sub-inhibitory concentration of an antibiotic known to be a substrate of the pump to induce its expression.

      • Check Membrane Integrity: Perform an NPN uptake assay in parallel to ensure that the high EtBr accumulation is not due to a compromised outer membrane.

      • Use a Different Fluorescent Substrate: Consider using an alternative fluorescent substrate for efflux pumps, such as Nile Red, which may be a better substrate for the specific pumps in your bacterial strain.[18]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Assessing Outer Membrane Permeability using the NPN Uptake Assay

Principle: The fluorescent probe 1-N-phenylnaphthylamine (NPN) is hydrophobic and fluoresces weakly in an aqueous environment. When the outer membrane is permeabilized, NPN can partition into the hydrophobic interior of the membrane, resulting in a significant increase in fluorescence. This assay provides a rapid measure of outer membrane integrity.[15][19]

Materials:

  • Mid-log phase culture of Gram-negative bacteria

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • NPN stock solution (e.g., 500 µM in acetone)

  • Test compound (potential permeabilizer) at various concentrations

  • Positive control (e.g., EDTA or Polymyxin B)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

Step-by-Step Methodology:

  • Cell Preparation:

    • Inoculate a suitable broth with the Gram-negative strain of interest and grow to mid-log phase (OD600 ≈ 0.5).

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at room temperature).

    • Wash the cell pellet twice with HEPES buffer (with glucose) to remove residual media.

    • Resuspend the cells in HEPES buffer to a final OD600 of 0.5.

  • Assay Setup:

    • In a 96-well black plate, add 100 µL of the cell suspension to each well.

    • Add 50 µL of your test compound at 4x the final desired concentration (or buffer for the negative control, and a known permeabilizer for the positive control).

    • Mix gently and incubate for a short period if necessary (e.g., 5-10 minutes) to allow the compound to interact with the cells.

  • NPN Addition and Measurement:

    • Add 50 µL of NPN solution (at 4x the final desired concentration, e.g., 40 µM for a final concentration of 10 µM) to each well.

    • Immediately place the plate in the microplate reader and measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm). You can take a single endpoint reading after a few minutes or, preferably, monitor the kinetics of fluorescence increase over time.

Data Analysis & Interpretation:

  • Subtract the background fluorescence (wells with cells and buffer but no NPN).

  • Express the results as relative fluorescence units (RFU) or as a percentage of the fluorescence obtained with a maximal permeabilizing agent (e.g., a high concentration of polymyxin B).

  • A significant, dose-dependent increase in fluorescence indicates that your compound is permeabilizing the outer membrane.

Why this works: The choice of NPN is critical as its fluorescence is environmentally sensitive. The HEPES buffer with glucose provides a stable osmotic environment and a basic energy source without interfering with the assay. Using a plate reader allows for high-throughput screening of multiple compounds and concentrations.

Protocol 2: Measuring Efflux Pump Activity using the Ethidium Bromide (EtBr) Accumulation Assay

Principle: Ethidium bromide is a fluorescent DNA intercalating agent and a substrate for many RND efflux pumps. Its fluorescence increases significantly upon binding to DNA. By measuring the fluorescence of cells over time, we can infer the level of EtBr accumulation. In the presence of an efflux pump inhibitor (EPI) or in an efflux-deficient mutant, EtBr accumulation will be higher, resulting in a stronger fluorescent signal.[18][20][21][22]

Materials:

  • Mid-log phase cultures of wild-type and efflux-deficient (e.g., ΔtolC) Gram-negative strains.

  • Phosphate-buffered saline (PBS) with 0.4% glucose.

  • Ethidium bromide (EtBr) stock solution.

  • Efflux pump inhibitor (EPI) stock solution (e.g., PAβN).

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~600 nm).

Step-by-Step Methodology:

  • Cell Preparation:

    • Grow wild-type and mutant strains to mid-log phase (OD600 ≈ 0.6).

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS with glucose to a final OD600 of 0.3.

  • Assay Setup:

    • To the wells of a 96-well plate, add the cell suspensions (wild-type and mutant).

    • For the wild-type strain, have conditions with and without a pre-determined concentration of the EPI.

    • Pre-incubate the cells with the EPI for a short period (e.g., 10-15 minutes) at 37°C.

  • EtBr Addition and Measurement:

    • Add EtBr to all wells to a final concentration of 1-2 µg/mL.

    • Immediately place the plate in a pre-warmed (37°C) microplate reader.

    • Measure fluorescence kinetically for 30-60 minutes.

Data Analysis & Interpretation:

  • Plot fluorescence intensity versus time for each condition.

  • Compare the accumulation curves:

    • The efflux-deficient mutant should show a rapid and high level of fluorescence.

    • The wild-type strain should show low fluorescence.

    • The wild-type strain with the EPI should show an increase in fluorescence, ideally approaching the level of the mutant.

  • This allows for a semi-quantitative assessment of efflux pump activity.

Why this works: The use of an isogenic efflux-deficient mutant is a crucial control to establish the maximum level of accumulation. The addition of glucose ensures that the energy-dependent efflux pumps are active in the wild-type strain. Real-time monitoring provides a dynamic view of the balance between EtBr influx and efflux.

Protocol 3: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[23][24][25][26][27] This is a fundamental assay to determine the potency of a compound.

Materials:

  • Overnight culture of the Gram-negative strain.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound stock solution.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader or spectrophotometer (for measuring OD600).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Dilute the overnight culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Drug Dilution Series:

    • In a 96-well plate, prepare a two-fold serial dilution of your test compound in CAMHB. Typically, you would have a range of concentrations across 10 wells, with the 11th well being a growth control (no drug) and the 12th well being a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).

    • Alternatively, you can read the OD600 of the plate. The MIC is the lowest concentration at which the OD600 is not significantly different from the sterility control.

Data Analysis & Interpretation:

  • The MIC value is a direct measure of the potency of your compound against the tested strain.

  • Comparing the MIC against a wild-type versus an efflux-deficient mutant can indicate if the compound is an efflux substrate.

Why this works: The standardized inoculum size and use of cation-adjusted Mueller-Hinton Broth are critical for reproducibility and for comparing results across different studies. This method provides a quantitative measure of antimicrobial activity that is widely accepted in the field.

IV. Data Presentation & Visualization

Tables for Data Summary

Table 1: Example Data from an MIC and Checkerboard Assay

StrainCompound A MIC (µg/mL)Compound B (EPI) MIC (µg/mL)Compound A MIC in presence of Compound B (at 1/4 MIC)FICIInterpretation
Wild-Type64>12840.0625Synergy
ΔtolC2>12821.0No Synergy

Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone). FICI ≤ 0.5 indicates synergy.[3][9][28][29]

Table 2: Expected Outcomes for Outer Membrane and Efflux Assays

AssayConditionExpected OutcomeImplication
NPN Uptake Wild-Type + PermeabilizerHigh FluorescenceCompound disrupts the outer membrane.
Wild-Type (no treatment)Low FluorescenceIntact outer membrane.
EtBr Accumulation ΔtolC MutantHigh FluorescenceMaximal accumulation (no efflux).
Wild-Type + EPIHigh FluorescenceCompound inhibits efflux pumps.
Wild-Type (no treatment)Low FluorescenceActive efflux of EtBr.
Diagrams

Diagram 1: The Gram-Negative Bacterial Cell Envelope

GramNegativeEnvelope cluster_envelope Gram-Negative Cell Envelope OM Outer Membrane Lipopolysaccharide (LPS) Porins Periplasm Periplasm OM:o->Periplasm Influx (Porins) IM Inner Membrane Phospholipids Membrane Proteins Periplasm->IM:p PG Peptidoglycan Cytoplasm Cytoplasm IM:p->Cytoplasm Extracellular Extracellular Environment Extracellular->OM:o Antibiotics

Caption: A simplified diagram of the Gram-negative cell envelope layers.

Diagram 2: RND Efflux Pump Mechanism

RND_Efflux_Pump cluster_cell Gram-Negative Bacterium OM Outer Membrane Periplasm Periplasm IM Inner Membrane Cytoplasm Cytoplasm TolC TolC (Outer Membrane Factor) Antibiotic_out Antibiotic TolC->Antibiotic_out Expulsion AcrA AcrA (Periplasmic Adapter Protein) AcrA->TolC AcrB AcrB (Inner Membrane Transporter) AcrB->AcrA Antibiotic_in Antibiotic Antibiotic_in->AcrB Binding

Caption: The tripartite structure of an RND efflux pump like AcrAB-TolC.

Diagram 3: Experimental Workflow for Characterizing a Novel Compound

Workflow start Novel Compound mic_wt Determine MIC vs. Wild-Type Strain start->mic_wt compare_mics Compare MICs mic_wt->compare_mics mic_mutant Determine MIC vs. Efflux Mutant (e.g., ΔtolC) mic_mutant->compare_mics efflux_assay Perform EtBr Accumulation Assay compare_mics->efflux_assay MIC(WT) >> MIC(Mutant) checkerboard Perform Checkerboard Assay with Permeabilizer compare_mics->checkerboard MIC(WT) ≈ MIC(Mutant) conclusion_efflux Conclusion: Compound is an Efflux Substrate efflux_assay->conclusion_efflux conclusion_om Conclusion: Outer Membrane is a Significant Barrier checkerboard->conclusion_om Synergy Observed conclusion_other Conclusion: Other resistance mechanisms likely checkerboard->conclusion_other No Synergy

Caption: A decision-making workflow for investigating intrinsic resistance.

V. References

  • Al-Tel, T. H., Al-Qirim, T. M., & Al-Kaissi, E. (2022). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Pharmaceuticals, 15(3), 339. [Link]

  • Hancock Lab. (n.d.). NPN Uptake Assay / Flourescence Measurements. University of British Columbia. [Link]

  • Khan, D. D., & Singh, R. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102447. [Link]

  • Li, X. Z., Plésiat, P., & Nikaido, H. (2015). The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria. Clinical Microbiology Reviews, 28(2), 337-418. [Link]

  • Cama, J., Voliotis, M., Metz, J., Smith, A., Iannucci, J., Keyser, U. F., Tsaneva-Atanasova, K., & Pagliara, S. (2020). Single-cell microfluidics facilitates the rapid quantification of antibiotic accumulation in Gram-negative bacteria. Lab on a Chip, 20(13), 2387-2397. [Link]

  • Al-Qirim, T. M., & Al-Kaissi, E. (2024). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Encyclopedia, 4(1), 323-345. [Link]

  • Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. AIMS microbiology, 4(3), 482–501. [Link]

  • Vaara, M. (1992). Agents that increase the permeability of the outer membrane. Microbiological reviews, 56(3), 395–411. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • Herath, K., & Poole, K. (2021). The Quantification of Drug Accumulation within Gram-Negative Bacteria. ACS infectious diseases, 7(1), 119–129. [Link]

  • Blair, J., Brönstrup, M., & Six, D. A. (2020). Assay development for measuring antibiotic accumulation in Gram negative bacteria. GARDP REVIVE Webinar. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Bio-protocol. (2019). 4.16. NPN Uptake Assay. [Link]

  • Bio-protocol. (2018). Ethidium bromide accumulation assay. [Link]

  • Bio-protocol. (2017). Nitrocefin hydrolysis assay. [Link]

  • Bio-protocol. (2020). Checkerboard (synergy) assays. [Link]

  • Chen, C., & Cooper, M. A. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of visualized experiments : JoVE, (157), 10.3791/60846. [Link]

  • ResearchGate. (2024). How to assess bacterial permeability?. [Link]

  • Zgurskaya, H. (2025). Enhancing permeability of the outer membrane. GARDP REVIVE. [Link]

  • van der Maten, E., de Jong, N. W., van den Berg, C. W., & van Strijp, J. A. (2021). Outer membrane permeabilization by the membrane attack complex sensitizes Gram-negative bacteria to antimicrobial proteins in serum and phagocytes. PLoS pathogens, 17(10), e1009855. [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • Hancock Lab. (n.d.). Nitrocefin Assay on Whole Cells for Outer Membrane Permeability. University of British Columbia. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

  • Bio-protocol. (2020). 2.6. Outer Membrane Permeability Assay. [Link]

  • GARDP REVIVE. (n.d.). Checkerboard assay. [Link]

  • Bio-protocol. (2017). Ethidium bromide uptake assays. [Link]

  • Ramakrishnan, K., Cernic, E., & Rybenkov, V. V. (2022). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. Molecules (Basel, Switzerland), 27(19), 6432. [Link]

  • Garcia, A. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101210. [Link]

  • ResearchGate. (n.d.). Nitrocefin hydrolysis monitored over time as a proxy for outer membrane permeabilization at 2x the MIC of each compound. [Link]

  • Assay Genie. (n.d.). Beta-Lactamase Activity Colorimetric Assay Kit. [Link]

  • Viveiros, M., Martins, M., Couto, I., Costa, S., Martins, A., Fanning, S., & Amaral, L. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. Letters in applied microbiology, 49(4), 537–540. [Link]

  • Das, B. R., & Choudhury, B. (2016). A Review on Efflux Pump Inhibitors of Gram-Positive and Gram-Negative Bacteria from Plant Sources. International Journal of Current Microbiology and Applied Sciences, 5(6), 837-855. [Link]

  • Mishra, B., & Wang, G. (2017). Site specific immobilization of a potent antimicrobial peptide onto silicone catheters: evaluation against urinary tract infection pathogens. RSC advances, 7(8), 4528–4537. [Link]

  • Yasuda, K., Unno, H., & Yamashita, K. (2023). Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells. International journal of molecular sciences, 24(4), 3350. [Link]

  • Tran, T. T. H., & Jeon, H. H. (2020). The Importance of Porins and β-Lactamase in Outer Membrane Vesicles on the Hydrolysis of β-Lactam Antibiotics. International journal of molecular sciences, 21(8), 2842. [Link]

  • Richter, M. F., & Hergenrother, P. J. (2022). Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics. ACS infectious diseases, 8(8), 1537–1552. [Link]

  • Ghose, A., & Nikaido, H. (2009). Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics. Antimicrobial agents and chemotherapy, 53(8), 3492–3494. [Link]

  • Coldham, N. G., Webber, M., & Woodward, M. J. (2019). Flow Cytometric Analysis of Efflux by Dye Accumulation. Frontiers in microbiology, 10, 2235. [Link]

  • Ramakrishnan, K., Cernic, E., & Rybenkov, V. V. (2024). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. Journal of medicinal chemistry, 67(9), 7051–7091. [Link]

  • Wang, Y., Zhang, Y., & Chen, X. (2023). Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria. International journal of molecular sciences, 24(13), 10893. [Link]

  • Blair, J. M., Webber, M. A., Baylay, A. J., Ogbolu, D. O., & Piddock, L. J. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio, 7(4), e00840-16. [Link]

  • Kort, J., Lork, K., & Winterhalter, M. (2022). An Outer Membrane Vesicle‐Based Permeation Assay (OMPA) for Assessing Bacterial Bioavailability. Advanced Functional Materials, 32(41), 2205562. [Link]

Sources

Storage conditions to maintain Phenelfamycin C potency

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Maintaining Potency Through Optimal Storage and Handling

Welcome to the technical support guide for Phenelfamycin C. As a Senior Application Scientist, my goal is to provide you with the necessary information and field-proven insights to ensure the stability and potency of this compound in your research. This guide is structured to address your questions proactively and troubleshoot potential issues, ensuring the integrity of your experiments.

This compound is a complex elfamycin-type antibiotic isolated from Streptomyces violaceoniger[1][2][3]. Its intricate structure, a polyketide with multiple sensitive functional groups, makes it a potent inhibitor of Gram-positive anaerobes like Clostridium difficile but also renders it susceptible to degradation if not handled correctly[4]. Adherence to proper storage and handling protocols is therefore critical for obtaining reproducible and reliable experimental results.

Quick Reference: Storage and Handling Parameters

For immediate reference, the key storage and handling parameters for this compound are summarized below. Detailed explanations and protocols are provided in the subsequent sections.

ParameterSolid (Lyophilized Powder)Stock Solutions (in DMSO/Ethanol)Aqueous Working Solutions
Long-Term Storage -20°C, desiccated, protected from light-20°C or -80°C in single-use aliquotsNot Recommended
Short-Term Storage Room temperature (not recommended for >1 week)2-8°C for <24 hours, protected from lightPrepare fresh for each experiment
Recommended Solvent High-purity DMSO or EthanolN/ABuffered aqueous solution (pH-dependent)
Key Precautions Avoid moisture and lightAvoid repeated freeze-thaw cyclesUse immediately after preparation
Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What is the optimal storage temperature for solid this compound?

For long-term stability, solid this compound should be stored at -20°C [5][6]. The compound should be kept in a tightly sealed vial to prevent moisture absorption and stored under desiccating conditions. While some suppliers may ship the product at room temperature, this is intended for transit only[1]. Storing at -20°C minimizes the rate of potential degradation reactions, preserving the compound's potency over months to years.

Q2: How should I prepare stock solutions of this compound? What solvent is recommended?

This compound, like its analogue Phenelfamycin E, has poor solubility in water but is soluble in organic solvents[5]. We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol .

  • Causality: Using an anhydrous-grade solvent is critical because the ester and glycosidic bonds in the this compound structure are susceptible to hydrolysis. Water contamination in the solvent can initiate this degradation, leading to a gradual loss of potency.

Q3: What are the recommended storage conditions for this compound stock solutions?

Stock solutions should be stored at -20°C , with storage at -80°C being preferable for maximum long-term stability[6][7]. The most critical practice is to dispense the stock solution into single-use aliquots before the initial freezing.

  • Expert Insight: Aliquoting is a non-negotiable step. The damage from a single freeze-thaw cycle might not be immediately apparent, but repeated cycles will invariably lead to a significant decline in the effective concentration of the active compound.

Q4: Is this compound sensitive to light?

Yes. The conjugated polyene systems within the this compound structure are susceptible to photodegradation[5]. Both the solid compound and its solutions should be protected from light by using amber-colored vials or by wrapping standard vials in aluminum foil[8][9]. All handling and preparation steps should be performed with minimal exposure to direct light.

Q5: Can I repeatedly freeze and thaw my stock solution?

No. It is strongly advised to avoid repeated freeze-thaw cycles[6]. Each cycle can introduce microscopic ice crystals that may physically damage the molecule and increase the chance of water condensation, which facilitates hydrolysis. Please refer to the aliquoting protocol in the "Detailed Protocols" section.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments.

Issue: My experiment shows a reduced or no effect, and I suspect the this compound has lost potency. What should I check?

This is a common issue that can often be traced back to storage and handling. Follow this decision tree to diagnose the problem.

G A Reduced or No Activity Observed B Was the stock solution aliquoted? A->B C YES B->C YES D NO B->D NO F How old is the stock solution? C->F E Repeated freeze-thaw cycles likely caused degradation. Prepare a fresh stock solution from solid and aliquot. D->E G < 3-6 months at -80°C F->G H > 6 months or stored at -20°C F->H I Degradation is less likely. Check experimental setup (e.g., controls, cell density). G->I J Natural degradation may have occurred. Prepare a fresh stock solution. H->J K Was the solid stored at -20°C and desiccated? J->K L YES K->L M NO K->M NO L->I N Improper storage of solid led to degradation. Acquire new vial. M->N

Caption: Troubleshooting workflow for loss of this compound activity.

Issue: I observed precipitation in my stock solution after thawing. What should I do?

Precipitation can occur if the compound's solubility limit was exceeded or if the solvent absorbed water.

  • Warm the Vial: Gently warm the vial to 37°C for 5-10 minutes.

  • Vortex Thoroughly: Vortex the solution vigorously to redissolve the compound.

  • Visual Inspection: Ensure no visible precipitate remains before making your working solution.

  • Preventive Action: If this issue persists, consider preparing a slightly lower concentration stock solution for future use.

Issue: The solid this compound appears discolored (e.g., darker tan or brown). Is it still usable?

A significant color change in the solid powder is often an indicator of degradation, likely due to oxidation or prolonged exposure to light and/or moisture. It is highly recommended to discard the discolored compound and use a new, properly stored vial to ensure the validity of your experimental results.

Detailed Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Calculation: this compound has a molecular weight of 1082.3 g/mol [10]. To prepare 1 mL of a 10 mM stock solution, you will need 1.082 mg of the compound. Adjust calculations based on the amount you wish to prepare.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO directly to the vial.

  • Solubilization: Vortex the vial thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be used if necessary.

  • Aliquoting: Immediately dispense the solution into single-use, light-protecting (amber) microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment to avoid wasting material.

  • Storage: Label the aliquots clearly and store them at -80°C for optimal long-term stability.

Protocol 2: Preparation of a Working Solution

  • Thawing: Remove a single aliquot of the stock solution from the -80°C freezer. Thaw it completely at room temperature.

  • Dilution: Just before use, dilute the stock solution to the final desired concentration using your sterile experimental buffer or medium.

  • Mixing: Mix thoroughly by pipetting or gentle vortexing.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions, as the compound's stability is significantly reduced in aqueous environments.

Experimental Workflow Visualization

The following diagram illustrates the recommended workflow for handling this compound to maintain its potency.

workflow cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_stock_storage Stock Solution Storage cluster_use Experimental Use Solid Solid Compound (Vial from Vendor) StoreSolid Store at -20°C Desiccated, Dark Solid->StoreSolid Equilibrate Equilibrate Vial to Room Temp StoreSolid->Equilibrate Retrieve for Use Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot Create Single-Use Aliquots Dissolve->Aliquot StoreStock Store Aliquots at -80°C Protected from Light Aliquot->StoreStock Thaw Thaw One Aliquot StoreStock->Thaw Retrieve for Use Dilute Prepare Working Solution in Aqueous Buffer Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: Recommended workflow for handling this compound.

References
  • MedChemExpress. (n.d.). Phenelfamycins C.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Cayman Chemical. (n.d.). Phenelfamycin E. Retrieved from an article discussing its properties.
  • Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from a general SDS outlining storage for chemical reagents.
  • National Center for Biotechnology Information. (n.d.). Phenelfamycin B. PubChem Compound Database. Retrieved from [Link]

  • Hochlowski, J. E., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300-1315.
  • Brotz, E., et al. (2011). Phenelfamycins G and H, new elfamycin-type antibiotics produced by Streptomyces albospinus Acta 3619. The Journal of Antibiotics, 64(10), 683-687.
  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • NUH Singapore. (2017, March 29). How to Prepare, Administer and Store Oral Liquid Antibiotics? [Video]. YouTube.
  • Various Authors. (2016, February 7). What are the storage conditions (temperature and humidity) for anti biotics in raw form?
  • The Comprehensive Antibiotic Resistance Database. (n.d.). This compound. Retrieved from [Link]

  • Swanson, R. N., et al. (1989). Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. The Journal of Antibiotics, 42(1), 91-97.
  • Jackson, M., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation. The Journal of Antibiotics, 41(10), 1293-1299.
  • Hochlowski, J. E., et al. (1988). Phenelfamycins, a novel complex of elfamycin-type antibiotics. II. Isolation and structure determination. PubMed. Retrieved from [Link]

  • Department of Agriculture, Food and the Marine. (2019, November 1). One Health (Part 5) - Antimicrobial Resistance (AMR): Correct handling of antibiotics on the farm [Video]. YouTube.
  • Wang, J., et al. (2023). Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. Scientific Reports, 13(1), 19894.
  • AMR Control. (2016, July 13). Antibiotics from nature: traditional medicine as a source of new solutions for combating antimicrobial resistance. Retrieved from [Link]

  • Schluter, J., et al. (2023). Counteraction of antibiotic production and degradation stabilizes microbial communities.
  • Varcode. (2024, January 26). Temperature-Sensitive Drugs List + Storage Guidelines. Retrieved from [Link]

  • Creative Diagnostics. (2025, February 17). Preparation and Storage of Kanamycin Solution. Retrieved from [Link]

  • Jordan, A., & Gathergood, N. (2013). Designing Safer and Greener Antibiotics. Molecules, 18(9), 10538-10564.
  • Australian Commission on Safety and Quality in Health Care. (n.d.). Antimicrobial formulary and restrictions. Retrieved from an article on antimicrobial stewardship.
  • MDPI. (2022, July 25).
  • Chen, J., et al. (2020). Distinct effects of copper on the degradation of β-lactam antibiotics in fulvic acid solutions during light and dark cycle. Environmental Science and Pollution Research, 27(28), 35059-35068.
  • UBPBio. (2019, January 21).
  • Felis, E., et al. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. Molecules, 27(24), 8820.

Sources

Validation & Comparative

Confirming Phenelfamycin C Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenelfamycin C (an elfamycin-class antibiotic) presents a unique analytical challenge due to its complex polyketide structure containing conjugated polyene systems.[1][2] While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold standards for absolute quantitation, UV-Vis spectroscopy remains a critical, rapid-deployment tool for routine purity checks and concentration verification.[1][2]

This guide details the protocol for assessing this compound purity using UV-Vis, objectively comparing its efficacy against HPLC-DAD and LC-MS, and explaining the specific chromophoric properties that make this detection method possible.[1][2]

Part 1: The Science of Detection

The Chromophore: Why UV-Vis Works

This compound inhibits bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).[1][2] Its detection via UV-Vis is dependent on its polyketide backbone , specifically the conjugated triene and diene systems.

  • Mechanism: These conjugated double bonds lower the energy gap between the

    
     and 
    
    
    
    molecular orbitals.
  • Spectral Signature: Unlike simple proteins (280 nm), elfamycins typically exhibit distinct absorption maxima (

    
    ) in the 230–240 nm  range (diene) and a broader, characteristic band around 320–330 nm  (triene).[1]
    
  • Purity Indicator: A pure sample should maintain a consistent ratio between these two absorbance peaks. Deviations suggest degradation (oxidation of double bonds) or contamination with non-elfamycin impurities.

Part 2: Comparative Analysis of Purity Methods

UV-Vis should not be viewed in isolation.[1][2] The table below objectively positions UV-Vis against its alternatives for this compound analysis.

FeatureUV-Vis Spectroscopy (Standalone) HPLC-DAD (UV Detection) LC-MS (Mass Spec)
Primary Utility Rapid concentration check; Gross degradation screening.[1][2]Definitive purity profiling ; Separating congeners (Phenelfamycin A vs C).Structural confirmation; Trace impurity identification.[3]
Specificity Low . Cannot distinguish this compound from A, B, or E (isomers/analogs).High . Retains compounds differently, then confirms via UV spectrum.Very High . Separates by Mass-to-Charge (m/z) ratio.[1][2]
Sensitivity Moderate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

g/mL range).[1]
High (ng/mL range).[1][4]Ultra-High (pg/mL range).[1][4][5]
Speed < 2 minutes.[5]20–45 minutes per run.30+ minutes (requires equilibration).
Cost Low.High (Solvents, Columns).[6]Very High.
Blind Spots UV-transparent impurities (e.g., saturated lipids) are invisible.[1][2]Co-eluting peaks can mask impurities without MS.Ion suppression effects.

Verdict: Use UV-Vis for daily stability checks and concentration verification of purified fractions. Use HPLC-DAD or LC-MS for final release testing or when distinguishing this compound from its congeners (A, B, E).[1][2]

Part 3: Experimental Protocol (UV-Vis)

Materials & Reagents
  • Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1][2][6] Note: Avoid water as a primary solvent due to poor solubility of the polyketide core.

  • Reference Standard: Certified this compound (>95% purity).[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).[1][2]
    
The Workflow

This self-validating workflow ensures data integrity.[1][2]

PurityWorkflow Start Start: this compound Sample Solubilization Dissolve in MeOH (Target: 10-50 µg/mL) Start->Solubilization Blanking Baseline Correction (Pure MeOH) Solubilization->Blanking Scan Full Spectrum Scan (200 nm - 450 nm) Blanking->Scan Check1 Check λ_max Locations Scan->Check1 Pass1 Peaks at ~233nm & ~325nm? Check1->Pass1 Calc Calculate Absorbance Ratio (A_233 / A_325) Pass1->Calc Yes ResultFail FAIL: Impurity/Degradation Pass1->ResultFail No (Wrong Identity) Compare Compare to Reference Standard Calc->Compare ResultPass PASS: Purity Confirmed Compare->ResultPass Ratio Deviation < 5% Compare->ResultFail Ratio Deviation > 5%

Caption: Logical flow for validating this compound purity via spectral signature analysis.

Step-by-Step Procedure
Step A: Baseline & Blanking
  • Warm up the lamp for 20 minutes to stabilize deuterium/tungsten sources.

  • Fill two quartz cuvettes with HPLC-grade Methanol.

  • Run a baseline correction (200–600 nm).

Step B: Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in Methanol.

  • Dilute to a working concentration of 20 µg/mL .

    • Expert Insight: High concentrations (>100 µg/mL) cause flattening of the 233 nm peak due to detector saturation (deviations from Beer-Lambert Law).[1][2]

Step C: Spectral Scanning
  • Scan the sample from 200 to 600 nm.

  • Critical Checkpoint: Look for the "Elfamycin Signature":

    • 
      :  Sharp peak ~233 nm (Diene system).[1][2]
      
    • 
      :  Broader peak ~325 nm (Triene system).[1][2]
      
    • Valley: Distinct minimum between the two peaks.

Step D: Purity Calculation (The Ratio Method)

Absolute absorbance varies with concentration, but the ratio of peak heights is an intrinsic property of the molecule's purity.


[1][2]
  • Calculate

    
     for your batch.[1]
    
  • Compare with

    
     (Reference Standard).[1]
    
  • Acceptance Criteria: The sample is considered spectrally pure if:

    
    [1][2]
    

Part 4: Troubleshooting & Validation

Common Failure Modes
ObservationRoot CauseCorrective Action
No peak at 325 nm Oxidation of the triene system.[1][2]Discard sample. The biological activity (EF-Tu inhibition) is likely lost.[1][2]
High background >400 nm Particulate scattering.Centrifuge or filter (0.2 µm PTFE) before scanning.[1]
Shift in

(>5 nm)
pH effect or solvent contamination.[1][2]Ensure neutral pH; Phenelfamycins are pH-sensitive.[1][2] Use fresh Methanol.
The "Isomer Trap"

Warning: this compound often co-purifies with Phenelfamycin A. They have nearly identical UV spectra.

  • Validation: If UV-Vis confirms the class (elfamycin structure) but you need to confirm it is specifically Factor C, you must perform an HPLC injection.[1][2] this compound typically elutes later than Factor A on C18 columns due to methylation differences [1].

References

  • Hochlowski, J. E., et al. (1988).[7] Phenelfamycins, a novel complex of elfamycin-type antibiotics. II.[7] Isolation and structure determination. The Journal of Antibiotics, 41(10), 1300–1315. Link

  • Swanson, R. N., et al. (1989).[8] Phenelfamycins, a novel complex of elfamycin-type antibiotics.[2][7][8][9] III. Activity in vitro and in a hamster colitis model.[8][9] The Journal of Antibiotics, 42(1), 94–101.[8] Link

  • Lamar, J. (2022). Advanced Analytical Strategies for Antibiotic Quantification: A Comparative Study of UV Spectroscopy and HPLC. International Journal of Pharmaceutical Sciences. Link

Sources

Safety Operating Guide

The Hazard Profile: Why We Treat Phenelfamycin C with Caution

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling Phenelfamycin C

As drug development pipelines advance, researchers are increasingly interacting with novel, highly potent compounds. This compound, an elfamycin-type antibiotic, is one such molecule.[1][2] While it shows promising activity against Gram-positive anaerobes, including the pathogenic Clostridium difficile, comprehensive toxicological data remains limited.[3] This necessitates a robust, proactive safety strategy grounded in established principles for handling potent or cytotoxic compounds.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be your preferred source for laboratory safety, building deep trust by offering value beyond the product itself. We will move beyond a simple checklist to explain the causality behind each procedural step, ensuring every protocol is a self-validating system for safety.

This compound is an antibiotic isolated from Streptomyces violaceoniger.[1][2] While not formally classified as a cytotoxic drug in the context of cancer therapy, its high potency and biological activity warrant handling it with similar precautions. The primary risks associated with handling compounds of this nature include:

  • Inhalation: Airborne powder can be inhaled, leading to respiratory exposure.

  • Dermal Contact: The compound could be absorbed through the skin or cause local irritation.

  • Ingestion: Accidental ingestion can occur through contaminated hands.

Given the lack of specific safety data, we will adopt the established, conservative guidelines for handling cytotoxic agents to ensure the highest level of personnel protection.[4][5]

The Core of Protection: Engineering Controls and Personal Protective Equipment

The foundation of safe handling is a combination of engineering controls and appropriate Personal Protective Equipment (PPE). PPE should never be the sole line of defense; it is the final barrier between the researcher and the potential hazard.[6]

  • Primary Engineering Control: All procedures involving the manipulation of solid (powder) this compound must be performed within a certified chemical fume hood, biological safety cabinet (BSC), or a ventilated laminar flow enclosure.[7][8][9] This is the most critical step in minimizing inhalation exposure.

Table 1: PPE Requirements for Handling this compound
Activity Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Handling Powder (Weighing, Aliquoting, Reconstituting)Double Gloving Required. Use two pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[4]Chemical splash goggles AND a full face shield.[5]Mandatory. A NIOSH-approved, fit-tested N95 or higher-level respirator.[4][7]Disposable, low-permeability gown with a solid front and elastic cuffs.[7] Shoe covers may be required by institutional policy.[4]
Handling Solutions (Dilutions, Cell Plating, Assay Prep)Single pair of nitrile gloves (double-gloving is best practice).Chemical splash goggles.Not typically required if handled within a fume hood/BSC.Dedicated lab coat (disposable gown preferred).[4]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is paramount for safety. The following diagram and procedures outline the critical steps from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood/BSC) cluster_cleanup 3. Cleanup & Disposal prep_area Prepare work surface in Fume Hood/BSC with absorbent liner gather_ppe Assemble all required PPE don_ppe Don PPE (See Donning Protocol) weigh Weigh Powder don_ppe->weigh Enter Handling Phase reconstitute Reconstitute to Stock Solution handle_sol Handle Solutions decon Decontaminate surfaces and equipment handle_sol->decon Enter Cleanup Phase dispose Segregate and package hazardous waste doff_ppe Doff PPE (See Doffing Protocol) wash Wash hands thoroughly

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Donning PPE

The order in which you put on PPE is critical to ensure a proper seal and prevent contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Don the disposable gown, ensuring it is fully fastened at the back.

  • Respirator (for powder handling): Place the N95 respirator over your nose and mouth. Perform a user seal check as per the manufacturer's instructions.

  • Eye/Face Protection: Put on chemical splash goggles, followed by the full face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the cuffs of the gown. Don the second, outer pair of gloves over the first.

Experimental Protocol: Doffing PPE

Doffing must be done carefully to avoid contaminating yourself with any material on the outside of your PPE.

  • Outer Gloves: Remove the outer pair of gloves first. Peel them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by unfastening it and rolling it down from your shoulders, turning it inside out as you go. As you pull your hands out of the sleeves, peel off the inner gloves at the same time, so they are contained within the rolled-up gown. Dispose of immediately.[7]

  • Exit Handling Area: Exit the immediate work area.

  • Face/Eye Protection: Remove the face shield, followed by the goggles. Handle them by the straps or sides.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[10]

Disposal Plan: Managing Contaminated Waste

All materials that have come into contact with this compound must be treated as hazardous chemical waste.[11]

  • Solid Waste: All used PPE, absorbent pads, pipette tips, and vials should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Stock solutions and contaminated media should be collected in a sealed, shatter-proof hazardous waste container.[11] Do not dispose of antibiotic solutions down the sink, as this contributes to environmental contamination and antibiotic resistance.[11]

  • Decontamination: Autoclaving may destroy pathogens but does not reliably degrade all antibiotics.[11] Therefore, all waste should be disposed of via your institution's chemical waste program.

In Case of Emergency

Prompt and correct action is crucial in an emergency.

  • Spill:

    • Alert others and isolate the area.

    • While wearing full PPE, gently cover the spill with absorbent material.

    • For powders, wet the absorbent material first to prevent dust from becoming airborne.

    • Work from the outside of the spill inward, cleaning the area with an appropriate decontaminating solution.

    • All cleanup materials must be disposed of as hazardous waste.[12]

  • Personal Exposure:

    • Skin: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

    • In all cases of exposure, seek immediate medical attention and report the incident to your institution's Environmental Health and Safety (EHS) department. [8][13]

By integrating these expert protocols into your daily workflow, you create a self-validating system of safety that protects both the integrity of your research and the well-being of your team.

References

  • Cytotoxic Drugs - Control Measures. (2026, January 13). Canadian Centre for Occupational Health and Safety (CCOHS).
  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC.
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.).
  • Cytotoxic Agent Use Guidelines. (2018). VA.gov.
  • Samson, I. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs.
  • This compound | C58H83NO18. (n.d.). PubChem - NIH.
  • This compound. (n.d.). The Comprehensive Antibiotic Resistance Database.
  • Phenelfamycin E. (n.d.).
  • Phenelfamycins C | Antibiotic. (n.d.). MedchemExpress.com.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio.
  • Standard Safety Practices in the Microbiology Laboratory. (n.d.). CDC.
  • Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. (n.d.). PubMed.
  • Safety Data Sheet: Kanamycin sulphate. (n.d.). Carl ROTH.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenelfamycin C
Reactant of Route 2
Reactant of Route 2
Phenelfamycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.